PROTAC EGFR degrader 2
Description
Properties
Molecular Formula |
C58H72ClFN12O8S |
|---|---|
Molecular Weight |
1151.8 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[4-[5-[4-(3-chloro-4-fluoroanilino)-6-[[(E)-4-piperidin-1-ylbut-2-enoyl]amino]quinazolin-7-yl]oxypentyl]triazol-1-yl]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H72ClFN12O8S/c1-38-53(81-37-64-38)40-16-14-39(15-17-40)32-61-56(76)49-29-43(73)34-72(49)57(77)54(58(2,3)4)67-52(75)35-79-27-26-78-25-23-71-33-42(68-69-71)12-7-5-10-24-80-50-31-47-44(55(63-36-62-47)65-41-18-19-46(60)45(59)28-41)30-48(50)66-51(74)13-11-22-70-20-8-6-9-21-70/h11,13-19,28,30-31,33,36-37,43,49,54,73H,5-10,12,20-27,29,32,34-35H2,1-4H3,(H,61,76)(H,66,74)(H,67,75)(H,62,63,65)/b13-11+/t43-,49+,54-/m1/s1 |
InChI Key |
PXQHEFZTJMGFAP-QLJGRUAOSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN4C=C(N=N4)CCCCCOC5=C(C=C6C(=C5)N=CN=C6NC7=CC(=C(C=C7)F)Cl)NC(=O)/C=C/CN8CCCCC8)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN4C=C(N=N4)CCCCCOC5=C(C=C6C(=C5)N=CN=C6NC7=CC(=C(C=C7)F)Cl)NC(=O)C=CCN8CCCCC8)O |
Origin of Product |
United States |
Foundational & Exploratory
Core Mechanism: Hijacking the Ubiquitin-Proteasome System
An In-depth Technical Guide to the Mechanism of Action of PROTAC EGFR Degraders
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the core mechanism of action for Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of the Epidermal Growth Factor Receptor (EGFR). It covers the molecular interactions, effects on signaling pathways, quantitative efficacy data, and detailed experimental protocols for validation.
PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[1][2] An EGFR-targeting PROTAC is comprised of three distinct chemical moieties: a ligand that binds to EGFR, a second ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a flexible linker connecting them.[1][3]
The mechanism is initiated when the PROTAC molecule simultaneously binds to both the EGFR protein and the E3 ligase, forming a ternary complex .[4][5][6] This induced proximity positions the E3 ligase to catalyze the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the EGFR protein.[3] The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, the cell's primary protein degradation machinery.[2] The proteasome then unfolds and degrades the polyubiquitinated EGFR into small peptides. The PROTAC molecule is not consumed in this process and can catalytically induce the degradation of multiple EGFR proteins.[3]
Caption: The catalytic cycle of PROTAC-mediated EGFR degradation.
Disruption of Downstream EGFR Signaling
EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[3][7] By inducing the degradation of EGFR, PROTACs effectively abolish all its functions, including kinase activity and scaffolding roles, leading to a potent and durable shutdown of these oncogenic pathways.
Key signaling cascades affected include:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily regulates cell growth and proliferation.[3][7]
-
PI3K/AKT/mTOR Pathway: A critical pathway for promoting cell survival, growth, and metabolism.[1][3]
Inhibition of these pathways by EGFR degradation leads to cell cycle arrest and apoptosis in cancer cells.[8][9]
Caption: PROTACs block EGFR signaling by inducing receptor degradation.
Quantitative Data Presentation
The efficacy of PROTACs is quantified by two key metrics: the DC50, which is the concentration required to degrade 50% of the target protein, and the IC50, the concentration that inhibits 50% of a cellular process, such as cell viability.[10][11][12]
| PROTAC | E3 Ligase | EGFR Target | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| Compound 14 | CRBN | EGFRDel19 | HCC827 | 0.26 | 4.91 | [13] |
| PROTAC 6 | CRBN | EGFRDel19 | HCC827 | 3.57 | 6 | [14] |
| MS39 (Cmpd 6) | VHL | EGFRL858R | H3255 | 3.3 | N/A | [2] |
| MS154 (Cmpd 10) | CRBN | EGFRL858R | H3255 | 25 | N/A | [2] |
| PROTAC 3 | VHL | EGFRDel19 | HCC827 | 11.7 | N/A | [8] |
| PROTAC 10 | VHL | EGFRDel19 | HCC827 | 34.8 | 220 | [9][13] |
| PROTAC 2 | CRBN | EGFRDel19 | HCC827 | 45.2 | 180 | [9][13] |
N/A: Not available in the cited literature. Data represents a selection from published studies and may vary based on experimental conditions.
Experimental Protocols
Protocol: Western Blot for EGFR Degradation Assessment
This is the most common method to directly measure the reduction in target protein levels following PROTAC treatment.[15][16]
Methodology:
-
Cell Seeding and Treatment: Plate cancer cells (e.g., HCC827) in 6-well plates and allow them to adhere for 24 hours. Treat the cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media, wash cells with ice-cold Phosphate-Buffered Saline (PBS), and add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel and run electrophoresis until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody against total EGFR (e.g., Rabbit anti-EGFR) overnight at 4°C.[17]
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit HRP) for 1 hour at room temperature.
-
Also, probe for a loading control protein (e.g., GAPDH or β-Actin) to ensure equal protein loading.[18]
-
-
Detection and Analysis: Wash the membrane 3 times with TBST. Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. Quantify band intensity using software like ImageJ to determine the percentage of EGFR degradation relative to the vehicle control.
Caption: Standardized workflow for Western Blot analysis of protein degradation.
Protocol: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is dependent on the ubiquitination process.[19][20][21][22]
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HEK293T or the target cancer cell line) in 10 cm dishes. After adherence, treat the cells with the PROTAC degrader (at a concentration known to cause degradation, e.g., 100 nM) and a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours. The proteasome inhibitor prevents the degradation of ubiquitinated proteins, allowing them to accumulate.
-
Cell Lysis: Lyse the cells in a denaturing lysis buffer (e.g., containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.
-
Immunoprecipitation (IP):
-
Incubate the cell lysates with an anti-EGFR antibody overnight at 4°C with gentle rotation to capture EGFR and its ubiquitinated forms.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads multiple times with wash buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the immunoprecipitated proteins from the beads by boiling in sample buffer. Analyze the eluates by Western Blotting as described above.
-
Detection: Probe one membrane with an anti-EGFR antibody to confirm successful immunoprecipitation. Probe a second, identical membrane with an anti-Ubiquitin antibody. An increase in the high-molecular-weight smear in the PROTAC-treated lane indicates an increase in polyubiquitinated EGFR.
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent PROTACs Targeting EGFR Mutants in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EGFR targeting PhosTACs as a dual inhibitory approach reveals differential downstream signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.box [2024.sci-hub.box]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 13. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. EGF Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. Methods to Investigate EGFR Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 21. Methods to Investigate EGFR Ubiquitination | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to a Representative PROTAC EGFR Degrader: Synthesis and Chemical Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a representative Proteolysis Targeting Chimera (PROTAC) designed to degrade the Epidermal Growth Factor Receptor (EGFR). While detailed synthetic protocols for the specific molecule designated "PROTAC EGFR degrader 2" are not publicly available, this document outlines its known chemical and biological properties and presents a detailed synthesis of a structurally and functionally analogous EGFR degrader. Furthermore, it includes key experimental protocols for the evaluation of such compounds and visual representations of the underlying biological pathways and experimental workflows.
Chemical Structure and Biological Activity of this compound
This compound is a potent and effective molecule for inducing the degradation of EGFR. Its chemical structure and key biological activity metrics are summarized below.
Chemical Structure:
-
Molecular Formula: C₅₈H₇₂ClFN₁₂O₈S
-
CAS Number: 3031336-58-7
(Image of the chemical structure of this compound would be placed here if available in a compatible format. A textual description is provided instead.)
The structure consists of a ligand that binds to the EGFR protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, characteristic of a PROTAC molecule.
Quantitative Biological Data:
| Parameter | Value | Description |
| IC₅₀ | 4.0 nM | The half maximal inhibitory concentration, indicating the potency of the compound in inhibiting cancer cell proliferation. |
| DC₅₀ | 36.51 nM | The half maximal degradation concentration, representing the concentration of the compound required to degrade 50% of the target protein (EGFR). |
Representative Synthesis of a Gefitinib-Based EGFR PROTAC
Due to the absence of a publicly available, step-by-step synthesis protocol for this compound, we present a detailed, representative synthesis of a well-characterized, gefitinib-based Von Hippel-Lindau (VHL) E3 ligase-recruiting EGFR degrader, compound 6 (MS39) , as described in the scientific literature. This multi-step synthesis is illustrative of the general strategies employed for creating EGFR PROTACs.
Overall Synthetic Scheme:
The synthesis involves the preparation of three key building blocks: the EGFR-binding moiety derived from gefitinib, the VHL E3 ligase ligand, and a linker, followed by their sequential coupling.
Experimental Protocol for the Synthesis of a Representative EGFR PROTAC (Compound 6, MS39):
Step 1: Synthesis of the Linker-Gefitinib Moiety
-
Reaction: A nucleophilic substitution reaction is carried out between a gefitinib precursor containing a reactive amine and a linker precursor with a suitable leaving group (e.g., a bromoalkyl group).
-
Reagents and Conditions:
-
Gefitinib precursor
-
Bromo-linker
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Reaction is typically stirred at room temperature for several hours to overnight.
-
-
Work-up and Purification: The reaction mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield the linker-gefitinib intermediate.
Step 2: Synthesis of the VHL Ligand-Linker Moiety
-
Reaction: The VHL ligand precursor is coupled to the other end of the linker. This is often an amide bond formation.
-
Reagents and Conditions:
-
VHL ligand precursor with a free carboxylic acid or amine
-
Linker with a corresponding amine or carboxylic acid
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
-
The reaction is stirred at room temperature.
-
-
Work-up and Purification: Similar to Step 1, the product is isolated through extraction and purified using column chromatography.
Step 3: Final Coupling to Yield the PROTAC Molecule
-
Reaction: The linker-gefitinib moiety from Step 1 is coupled with the VHL ligand-linker moiety from Step 2.
-
Reagents and Conditions: The choice of reaction depends on the functional groups at the ends of the two intermediates. It is commonly an amide coupling or a nucleophilic substitution.
-
Work-up and Purification: The final PROTAC molecule is purified to a high degree using techniques such as preparative HPLC. The structure and purity are confirmed by NMR and mass spectrometry.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of EGFR PROTACs.
3.1. EGFR Degradation Assay via Western Blotting
-
Cell Culture and Treatment: Cancer cell lines expressing EGFR (e.g., HCC827, H1975) are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of the PROTAC EGFR degrader or vehicle control (DMSO) for a specified duration (e.g., 24, 48, 72 hours).
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against EGFR and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the EGFR levels are normalized to the loading control.
3.2. Cell Proliferation Assay (e.g., CCK-8 or MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the PROTAC EGFR degrader for a specified period (e.g., 72 hours).
-
Assay Reagent Addition: After the incubation period, a cell proliferation reagent (e.g., CCK-8 or MTT) is added to each well.
-
Incubation: The plates are incubated for a period that allows for the conversion of the reagent into a colored formazan product.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC₅₀ value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualization of Pathways and Workflows
4.1. EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
4.2. PROTAC EGFR Degrader Mechanism of Action
Caption: Mechanism of action of a PROTAC EGFR degrader.
4.3. Experimental Workflow for EGFR PROTAC Evaluation
Caption: A typical experimental workflow for the evaluation of an EGFR PROTAC.
The Dawn of a New Era in Targeted Cancer Therapy: An In-depth Technical Guide to the Discovery of PROTAC EGFR Degrader 2
For Immediate Release
In the relentless pursuit of more effective cancer treatments, the discovery of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift. This technical guide delves into the core scientific principles and experimental foundations behind a significant advancement in this field: the discovery of PROTAC EGFR degrader 2. This molecule represents a promising strategy to overcome the challenges of drug resistance in cancers driven by the Epidermal Growth Factor Receptor (EGFR), particularly in non-small-cell lung cancer (NSCLC).
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of the quantitative data, experimental methodologies, and the intricate signaling pathways involved in the action of this compound.
Quantitative Data Summary
The efficacy of this compound and its analogs is underpinned by robust quantitative data. The following tables summarize the key performance indicators of these molecules, offering a clear comparison of their degradation capabilities and cellular effects.
| Compound | E3 Ligase Ligand | Target Cell Line | DC50 (nM)[1][2][3] | Dmax (%)[3] | IC50 (nM)[4][5] |
| This compound | CRBN | HCC827 | 45.2 | ~87 at 96h | 180 |
| PROTAC 10 | VHL | HCC827 | 34.8 | N/A | 220 |
| Gefitinib | N/A | HCC827 | N/A | N/A | 4.74 |
| This compound* | N/A | N/A | 36.51 | N/A | 4.0 |
Note: Data from a commercial vendor, which may represent a distinct compound or reflect variations in experimental conditions.
Mechanism of Action and Signaling Pathways
This compound operates by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically eliminate EGFR. This bifunctional molecule consists of a ligand that binds to EGFR, a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN). This induced proximity leads to the ubiquitination of EGFR, marking it for degradation by the proteasome.
The degradation of EGFR disrupts downstream signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[6] By eliminating the entire receptor protein, PROTACs can potentially overcome resistance mechanisms that arise from mutations in the kinase domain, which is a common limitation of traditional EGFR inhibitors.
Key Experimental Protocols
The discovery and characterization of this compound involved a series of meticulous experiments. The following sections detail the methodologies for the key assays performed.
Western Blotting for EGFR Degradation
This assay is fundamental to quantifying the degradation of the target protein.
Objective: To determine the concentration- and time-dependent degradation of EGFR in cancer cells treated with this compound.
Methodology:
-
Cell Culture and Treatment: HCC827 cells, which harbor an EGFR exon 19 deletion, are cultured to 70-80% confluency. The cells are then treated with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified duration (e.g., 4 to 96 hours).[3]
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for EGFR. A primary antibody against a housekeeping protein, such as β-actin, is used as a loading control. Subsequently, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the EGFR levels are normalized to the β-actin levels. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are calculated from the resulting data.[1][3]
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to PROTAC EGFR Degrader 2 for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a specific Proteolysis Targeting Chimera (PROTAC) designed to degrade the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. We will refer to the molecule available commercially as "PROTAC EGFR degrader 2" and its closely related, scientifically published counterpart, compound 17 , a nitroreductase (NTR)-responsive PROTAC. This document details its mechanism of action, presents comparative quantitative data, and provides detailed experimental protocols for its characterization.
Introduction to EGFR and Targeted Degradation
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, through overexpression or mutation, is a hallmark of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] While small-molecule tyrosine kinase inhibitors (TKIs) have been a mainstay of EGFR-targeted therapy, acquired resistance often limits their long-term efficacy.[3][4]
Targeted protein degradation, utilizing technologies like PROTACs, offers a novel therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of a target protein rather than just inhibiting it. They function by simultaneously binding to the protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the POI by the proteasome. This event-driven, catalytic mechanism can overcome the limitations of traditional occupancy-driven inhibitors.
Mechanism of Action
General PROTAC Mechanism
A PROTAC molecule consists of three key components: a ligand that binds the target protein (EGFR), a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a flexible linker connecting the two. The formation of the POI-PROTAC-E3 ligase ternary complex brings the target protein into close proximity with the cellular degradation machinery, leading to its polyubiquitination and destruction by the 26S proteasome.
References
- 1. Discovery of potent epidermal growth factor receptor (EGFR) degraders by proteolysis targeting chimera (PROTAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The next generation of EGFR inhibitors: a patenting perspective of PROTACs based EGFR degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
E3 Ligase Recruitment by PROTAC EGFR Degraders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of representative Epidermal Growth Factor Receptor (EGFR) Proteolysis Targeting Chimeras (PROTACs), with a focus on their recruitment of E3 ubiquitin ligases to induce EGFR degradation. As "PROTAC EGFR degrader 2" is a general descriptor rather than a specific molecule, this guide details the characteristics and methodologies associated with several well-characterized EGFR PROTACs, including VHL-recruiting and CRBN-recruiting degraders.
Introduction to PROTAC-mediated EGFR Degradation
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate target proteins. An EGFR PROTAC consists of three key components: a ligand that binds to EGFR, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing EGFR and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of EGFR, marking it for degradation by the proteasome. This event-driven pharmacology offers a powerful alternative to traditional occupancy-based inhibition of EGFR.
This guide will focus on the following representative EGFR PROTACs:
-
MS39 (Compound 6): A VHL-recruiting degrader based on the EGFR inhibitor Gefitinib.[1]
-
MS154 (Compound 10): A CRBN-recruiting degrader also based on Gefitinib.[1]
-
C6: A CRBN-recruiting degrader.[2]
-
Compound 14: A CRBN-recruiting degrader based on Gefitinib.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the representative EGFR PROTAC degraders. These values are crucial for comparing the potency and efficacy of different degraders.
| PROTAC | E3 Ligase Recruited | Target EGFR Mutation | IC50 (nM) | Cell Line | Reference |
| MS39 (Compound 6) | VHL | Exon 19 deletion | - | HCC827 | |
| L858R | - | H3255 | |||
| MS154 (Compound 10) | CRBN | Exon 19 deletion | - | HCC827 | |
| L858R | - | H3255 | |||
| C6 | CRBN | L858R/T790M/C797S | 10.3 | H1975-TM | [2] |
| Compound 14 | CRBN | Exon 19 deletion | 4.91 (96h) | HCC827 | [3] |
| PROTAC | E3 Ligase Recruited | Target EGFR Mutation | DC50 (nM) | Cell Line | Reference |
| MS39 (Compound 6) | VHL | Exon 19 deletion | 5.0 | HCC827 | [1] |
| L858R | 3.3 | H3255 | [1] | ||
| MS154 (Compound 10) | CRBN | Exon 19 deletion | 11 | HCC827 | |
| L858R | 25 | H3255 | |||
| C6 | CRBN | L858R/T790M/C797S | 10.2 | H1975-TM | [2] |
| Del19/T790M/C797S | 36.5 | - | [2] | ||
| Compound 14 | CRBN | Exon 19 deletion | 0.261 | HCC827 | [3] |
| L858R | 20.57 | Ba/F3 | [3] |
| PROTAC | Target | Kd (nM) | Reference |
| Gefitinib (parental inhibitor) | EGFR WT | 1.1 ± 2 | [1] |
| EGFR L858R | 0.8 ± 2 | [1] | |
| MS39 (Compound 6) | EGFR WT | 11 ± 3 | [1] |
| EGFR L858R | 12 ± 7 | [1] | |
| MS154 (Compound 10) | EGFR WT | 1.8 ± 4 | [1] |
| EGFR L858R | 3.8 ± 5 | [1] | |
| C6 | EGFR L858R/T790M/C797S | 240.2 | [2] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in PROTAC-mediated degradation is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway, the general mechanism of PROTAC action, and a typical experimental workflow for evaluating EGFR degradation.
EGFR Signaling Pathway
Caption: EGFR Signaling Pathway.
General PROTAC Mechanism of Action
Caption: PROTAC Mechanism of Action.
Experimental Workflow for EGFR Degradation Assay
Caption: EGFR Degradation Workflow.
Detailed Experimental Methodologies
The following sections provide detailed methodologies for the key experiments used to characterize EGFR PROTACs. These protocols are based on published literature and should be adapted as necessary for specific laboratory conditions.
Cellular Degradation Assay (Western Blot)
This assay is the primary method for determining the degradation of EGFR in cells following PROTAC treatment.
-
Cell Culture and Seeding:
-
Culture human non-small cell lung cancer cell lines, such as HCC827 (EGFR exon 19 deletion) or H3255 (EGFR L858R mutation), in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
-
PROTAC Treatment:
-
Prepare stock solutions of the EGFR PROTAC (e.g., MS39, MS154) in DMSO.
-
Dilute the PROTAC to the desired concentrations in cell culture media.
-
Treat the cells for various time points (e.g., 2, 4, 8, 12, 24 hours) and with a range of concentrations (e.g., 1 nM to 10 µM) to determine the dose-response and kinetics of degradation.[3]
-
Include a vehicle control (DMSO) and potentially a negative control PROTAC (with a mutated E3 ligase binder) or the parental EGFR inhibitor.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE on an 8-10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EGFR (and phospho-EGFR, and downstream signaling proteins like AKT and ERK as needed) overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the EGFR band intensity to the loading control.
-
Calculate the percentage of EGFR degradation relative to the vehicle-treated control.
-
Determine the DC50 value (the concentration at which 50% of the protein is degraded) by plotting the percentage of degradation against the log of the PROTAC concentration and fitting the data to a dose-response curve.
-
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This assay is used to confirm the formation of the EGFR-PROTAC-E3 ligase ternary complex in cells.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HCC827) and treat with the PROTAC degrader (e.g., 100 nM) for a short period (e.g., 2-4 hours) to maximize ternary complex formation before significant degradation occurs. Include vehicle and negative controls.
-
-
Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) with protease and phosphatase inhibitors to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or EGFR overnight at 4°C with gentle rotation. An isotype-matched IgG should be used as a negative control.
-
Add protein A/G agarose beads to the antibody-lysate mixture and incubate for another 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads three to five times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting as described in section 4.1, probing for EGFR and the E3 ligase. The presence of EGFR in the E3 ligase immunoprecipitate (and vice versa) in the PROTAC-treated sample indicates the formation of the ternary complex.
-
In Vitro Ubiquitination Assay
This assay directly assesses the ability of the PROTAC to induce the ubiquitination of EGFR in a cell-free system.
-
Reagents:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant E3 ligase complex (e.g., VHL-Elongin B-Elongin C or DDB1-CRBN)
-
Recombinant EGFR (kinase domain or full-length)
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer
-
-
Assay Procedure:
-
Set up the ubiquitination reaction by combining the E1, E2, E3, EGFR, ubiquitin, and ATP in the reaction buffer.
-
Add the PROTAC at various concentrations. Include a no-PROTAC control.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding Laemmli sample buffer and boiling.
-
-
Detection of Ubiquitinated EGFR:
-
Analyze the reaction products by Western blotting, using an antibody against EGFR to detect the characteristic high-molecular-weight smear or ladder pattern indicative of poly-ubiquitination. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.
-
Conclusion
The development of PROTACs targeting EGFR represents a promising therapeutic strategy to overcome the limitations of traditional inhibitors, particularly in the context of drug resistance. The ability of these molecules to recruit E3 ubiquitin ligases like VHL and CRBN to induce the degradation of mutant EGFR has been demonstrated through a variety of in vitro and cellular assays. This technical guide provides a framework for understanding and evaluating the performance of EGFR PROTACs. The provided quantitative data, signaling pathway diagrams, and detailed experimental methodologies serve as a valuable resource for researchers in the field of targeted protein degradation and cancer drug discovery. Further research and optimization of these degraders hold the potential for developing novel and effective treatments for EGFR-driven cancers.
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
An In-depth Technical Guide to the Binding Affinity of PROTAC EGFR Degraders to EGFR Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant challenge in the treatment of non-small cell lung cancer (NSCLC). Proteolysis-targeting chimeras (PROTACs) offer a promising strategy to overcome this resistance by inducing the degradation of the entire EGFR protein, including its mutated forms. This technical guide provides a detailed overview of the binding affinity and degradation efficacy of PROTAC EGFR degraders against clinically relevant EGFR mutants.
Note on "PROTAC EGFR degrader 2": Publicly available scientific literature does not provide specific binding affinity data (e.g., Kd values) for a compound explicitly named "this compound" against a comprehensive panel of EGFR mutants. While some vendor information indicates an IC50 of 4.0 nM and a DC50 of 36.51 nM, the specific mutant EGFR context is not specified[1][2]. Therefore, this guide presents a broader view, summarizing data from several well-characterized EGFR PROTACs to illustrate the principles and methodologies in the field.
Data Presentation: Binding Affinity and Degradation Efficacy of EGFR PROTACs
The following tables summarize the binding affinities (Kd), degradation potencies (DC50), and inhibitory concentrations (IC50) of various PROTACs against wild-type (WT) and mutant forms of EGFR.
Table 1: Binding Affinity (Kd) of EGFR PROTACs to EGFR Variants
| PROTAC Name | EGFR Variant | Kd (nM) | E3 Ligase Recruited | Reference |
| MS39 (compound 6) | EGFR WT | 11 ± 3 | VHL | [3] |
| EGFR L858R | 12 ± 7 | VHL | [3] | |
| MS154 (compound 10) | EGFR WT | 1.8 ± 4 | CRBN | [3] |
| EGFR L858R | 3.8 ± 5 | CRBN | [3] | |
| MS9427 | EGFR WT | 7.1 | VHL | [4] |
| EGFR L858R | 4.3 | VHL | [4] |
Table 2: Degradation Potency (DC50) of EGFR PROTACs against EGFR Mutants
| PROTAC Name | Cell Line | EGFR Mutant | DC50 (nM) | E3 Ligase Recruited | Reference |
| PROTAC EGFR degrader 9 (C6) | H1975-TM | EGFRL858R/T790M/C797S | 10.2 | CRBN | [5] |
| PC-9-TMb | EGFRDel19/T790M/C797S | 36.5 | CRBN | [5] | |
| H1975 | EGFRL858R/T790M | 88.5 | CRBN | [5] | |
| PC-9 | EGFRDel19 | 75.4 | CRBN | [5] | |
| MS39 (compound 6) | HCC-827 | EGFRDel19 | 5.0 | VHL | [6][7] |
| H3255 | EGFRL858R | 3.3 | VHL | [6][7] | |
| MS154 (compound 10) | HCC-827 | EGFRDel19 | 11 | CRBN | [6] |
| H3255 | EGFRL858R | 25 | CRBN | [6] | |
| Compound 14 | HCC-827 | EGFRDel19 | 0.26 | CRBN | [6] |
| Ba/F3-EGFRL858R | EGFRL858R | 20.57 | CRBN | [6] | |
| CP17 | HCC827 | EGFRDel19 | 0.49 | VHL | [6] |
| 1q | H1975 | EGFRL858R/T790M | 355.9 | CRBN | [8] |
| 6h | Ba/F3-EGFRDel19/T790M/C797S | EGFRDel19/T790M/C797S | 8 | VHL | [9] |
| PROTAC EGFR degrader 6 | HCC827 | EGFRDel19 | 45.2 | Not Specified | [10] |
Table 3: Anti-proliferative Activity (IC50) of EGFR PROTACs in EGFR-Mutant Cell Lines
| PROTAC Name | Cell Line | EGFR Mutant | IC50 (nM) | Reference |
| PROTAC EGFR degrader 9 (C6) | PC-9-TMb | EGFRDel19/T790M/C797S | 43.5 | [5] |
| H1975 | EGFRL858R/T790M | 46.2 | [5] | |
| PC-9 | EGFRDel19 | 17.5 | [5] | |
| Compound 14 | HCC827 | EGFRDel19 | 4.91 | [6] |
| CP17 | H1975 | EGFRL858R/T790M | 32 | [11] |
| HCC827 | EGFRDel19 | 1.6 | [6] | |
| 6h | Ba/F3-EGFRDel19/T790M/C797S | EGFRDel19/T790M/C797S | 20 | [9] |
| DDC-01-163 | Not Specified | Allosteric Mutant-Selective | 45 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. Below are protocols for key experiments cited in the evaluation of EGFR degraders.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions.
Objective: To determine the binding affinity (Kd) of the PROTAC to purified EGFR protein (wild-type or mutant).
Materials:
-
SPR instrument (e.g., Biacore™)
-
Sensor chips (e.g., CM5, SA)
-
Immobilization reagents (e.g., amine coupling kit)
-
Purified recombinant EGFR protein (WT or mutant)
-
PROTAC compound
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution
Protocol:
-
Surface Preparation: The E3 ligase (e.g., VHL or Cereblon) is typically immobilized on the sensor chip surface. This allows for the analysis of multiple PROTAC-target combinations.[12][13] Alternatively, the EGFR protein can be captured on the chip.
-
Analyte Preparation: Prepare a series of dilutions of the PROTAC and the target protein in running buffer.
-
Binding Measurement:
-
To measure the binary interaction between the PROTAC and the immobilized E3 ligase, inject the PROTAC dilutions over the sensor surface and record the response.
-
To measure the ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-coated surface.[13][14]
-
-
Data Analysis: The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).[14]
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the PROTAC-EGFR interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant EGFR protein (WT or mutant)
-
PROTAC compound
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Dialyze the purified EGFR protein against the desired buffer.
-
Dissolve the PROTAC in the same final dialysis buffer to minimize heats of dilution.
-
Typically, the protein solution (e.g., 5-50 µM) is placed in the sample cell, and the PROTAC solution (e.g., 50-500 µM, typically 10-fold higher than the protein concentration) is loaded into the injection syringe.[15]
-
-
Titration:
-
Perform a series of small, sequential injections of the PROTAC solution into the protein-containing sample cell.
-
The heat released or absorbed upon binding is measured after each injection.
-
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a suitable binding model to determine the Kd, n, and ΔH.[15]
Cell-Based EGFR Degradation Assay (Western Blot)
This assay is used to quantify the reduction in total EGFR protein levels within cells following treatment with a PROTAC.
Objective: To determine the DC50 (concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (maximum degradation).
Materials:
-
EGFR-mutant cancer cell lines (e.g., H1975, HCC827)
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (anti-EGFR, anti-β-actin or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment: Seed the cells in culture plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary anti-EGFR antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with an antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the EGFR band intensity to the loading control. The DC50 value is calculated by plotting the percentage of remaining EGFR protein against the PROTAC concentration and fitting the data to a dose-response curve.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway.
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: Workflow for evaluating PROTAC EGFR degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Datasheet DC Chemicals [dcchemicals.com]
- 3. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting Del19/T790M/C797S Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Unveiling the Architecture: A Technical Guide to the Structural Biology of a PROTAC EGFR Degrader Ternary Complex
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the structural biology underpinning the formation of a ternary complex involving a PROTAC (Proteolysis Targeting Chimera) designed to degrade the Epidermal Growth Factor Receptor (EGFR). As a pivotal signaling protein frequently implicated in cancer, understanding the precise molecular interactions that lead to its degradation is paramount for the rational design of novel therapeutics. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and critical molecular pathways involved.
Quantitative Analysis of EGFR Degraders
The efficacy of PROTAC EGFR degraders is determined by their ability to form a stable ternary complex with EGFR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of EGFR. The following table summarizes key quantitative data for representative EGFR PROTACs, including a specific Cereblon (CRBN)-based degrader referred to in the literature as "PROTAC 2".[1][2]
| Compound Name | E3 Ligase Recruited | Target EGFR Mutation | DC50 (nM) | IC50 (nM) | Cell Line | Reference |
| PROTAC 2 | CRBN | Deletion in Exon 19 (del19) | 45.2 | 180 | HCC827 | [1][2] |
| PROTAC 10 | VHL | Deletion in Exon 19 (del19) | 34.8 | 220 | HCC827 | [1][2] |
| Compound 6 (MS39) | VHL | del19 / L858R+T790M | 5.0 / 3.3 | Not Reported | HCC827 / H3255 | [3] |
| Compound 10 | VHL | del19 / L858R+T790M | 11 / 25 | Not Reported | HCC827 / H3255 | [3] |
| CP17 | VHL | del19 / L858R+T790M | ~1 | 32 (H1975) | HCC827 / H1975 | [4][5] |
Note: While extensive biophysical data such as binding affinities (Kd) for the binary and ternary complexes of "PROTAC EGFR degrader 2" are not publicly available, the DC50 and IC50 values provide a strong indication of its cellular efficacy.
Visualizing the Molecular Logic
To appreciate the context and mechanism of PROTAC-mediated EGFR degradation, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways and experimental workflows.
The EGFR Signaling Cascade
The Epidermal Growth Factor Receptor is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of intracellular signaling events that regulate cell growth, proliferation, and survival.[6][7] Dysregulation of this pathway is a common driver of cancer.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Mechanism of Action for an EGFR PROTAC
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein.[8] One end of the PROTAC binds to the target protein (EGFR), and the other end recruits an E3 ubiquitin ligase, forming a ternary complex.
Caption: General mechanism of PROTAC-mediated degradation of EGFR.
Experimental Workflow for Structural Elucidation
Determining the high-resolution structure of a PROTAC-induced ternary complex is a multi-step process that typically involves protein expression and purification, complex formation, and structural analysis by techniques such as X-ray crystallography or cryo-electron microscopy (cryo-EM).[9][10]
Caption: Workflow for determining the structure of a PROTAC ternary complex.
Detailed Experimental Protocols
While specific protocols for "this compound" are not publicly available, this section outlines generalized, yet detailed, methodologies for the key experiments required to characterize such a ternary complex, based on established practices in the field.[10][11]
Protein Expression and Purification
Objective: To obtain high-purity EGFR kinase domain and E3 ligase complex (e.g., VHL-ElonginB-ElonginC; VCB) for structural and biophysical studies.
-
Expression System:
-
EGFR Kinase Domain (human, residues 696-1022): Typically expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system. A hexahistidine (6xHis) tag is often fused to the N- or C-terminus for purification.
-
VCB Complex: The three components (VHL, ElonginB, and ElonginC) are often co-expressed in Escherichia coli (e.g., BL21(DE3) strain). Each component can be cloned into a polycistronic vector to ensure stoichiometric expression.
-
-
Purification Protocol (General):
-
Cell Lysis: Harvested cells are resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol, 1 mM TCEP, protease inhibitors) and lysed by sonication or high-pressure homogenization.
-
Clarification: The lysate is clarified by ultracentrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic Acid) resin column. After washing with a low-imidazole buffer, the His-tagged protein is eluted with a high-imidazole gradient.
-
Tag Cleavage (Optional): If a cleavable tag is used, the eluted protein is incubated with a specific protease (e.g., TEV or PreScission) to remove the tag.
-
Reverse Affinity Chromatography: The protein solution is passed through the Ni-NTA column again to remove the cleaved tag and any uncleaved protein.
-
Size-Exclusion Chromatography (SEC): The protein is further purified using a gel filtration column (e.g., Superdex 200) equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). This step also ensures the protein is monodisperse.
-
Concentration and Storage: The purified protein is concentrated to a desired concentration (e.g., 10-20 mg/mL for crystallography) and flash-frozen in liquid nitrogen for storage at -80°C.
-
Biophysical Characterization of Ternary Complex Formation
Objective: To quantify the binding affinities and thermodynamics of the binary and ternary complexes.
-
Isothermal Titration Calorimetry (ITC):
-
Sample Preparation: Purified proteins and the PROTAC are dialyzed against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to minimize buffer mismatch effects.
-
Binary Interactions:
-
To measure PROTAC binding to EGFR, the protein (e.g., 10-20 µM) is placed in the sample cell, and the PROTAC (e.g., 100-200 µM) is titrated from the syringe.
-
The same is done for the PROTAC and the E3 ligase complex.
-
-
Ternary Complex Formation:
-
EGFR (e.g., 10-20 µM) and a saturating concentration of the PROTAC are placed in the sample cell.
-
The E3 ligase complex (e.g., 100-200 µM) is then titrated from the syringe. The resulting thermogram reveals the thermodynamics of ternary complex formation.
-
-
Data Analysis: The data are fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
-
-
Surface Plasmon Resonance (SPR):
-
Immobilization: One protein (e.g., His-tagged EGFR) is immobilized on a sensor chip (e.g., Ni-NTA or CM5 chip via amine coupling).
-
Binary Interactions: The PROTAC or the E3 ligase is flowed over the chip at various concentrations to determine the on-rate (ka) and off-rate (kd), from which the Kd is calculated.
-
Ternary Complex Formation: A constant, saturating concentration of the PROTAC is mixed with varying concentrations of the E3 ligase. This mixture is then flowed over the immobilized EGFR. The resulting sensorgrams indicate the kinetics of ternary complex formation and dissociation. A key indicator of a stable ternary complex is a significantly slower dissociation rate compared to the binary interactions.
-
Structural Determination by Cryo-Electron Microscopy
Objective: To obtain a high-resolution 3D structure of the EGFR-PROTAC-E3 ligase ternary complex.[9][12]
-
Sample Preparation:
-
The purified ternary complex is formed by incubating the three components at a slight molar excess of the PROTAC and one of the protein partners.
-
The complex is then purified by SEC to remove any unbound components and aggregates.
-
The peak corresponding to the ternary complex is collected and concentrated to an appropriate concentration (typically 1-5 mg/mL).
-
-
Vitrification:
-
A small volume (e.g., 3 µL) of the concentrated complex is applied to a glow-discharged cryo-EM grid (e.g., C-flat or Quantifoil).
-
The grid is blotted to create a thin film of the sample and then rapidly plunged into liquid ethane using a vitrification robot (e.g., Vitrobot). This process freezes the sample in a thin layer of amorphous ice.
-
-
Data Collection:
-
The vitrified grids are loaded into a high-end transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
-
A large dataset of movies (thousands to hundreds of thousands) is automatically collected.
-
-
Image Processing and 3D Reconstruction:
-
The raw movies are subjected to motion correction and contrast transfer function (CTF) estimation.
-
Individual particles (images of the ternary complex) are picked from the micrographs.
-
These particles are then subjected to 2D classification to remove junk particles and identify different views of the complex.
-
An initial 3D model is generated, followed by 3D classification and refinement to achieve a high-resolution 3D density map.
-
-
Model Building and Refinement:
-
The atomic models of the individual proteins (if available) are docked into the cryo-EM density map.
-
The models are then manually adjusted and refined against the map using software like Coot and Phenix to generate the final atomic structure of the ternary complex.
-
This guide provides a foundational understanding of the structural and mechanistic aspects of PROTAC-mediated EGFR degradation. The presented data, visualizations, and protocols offer a framework for researchers to design and evaluate novel EGFR degraders with enhanced therapeutic potential.
References
- 1. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]
- 10. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 12. Ternary complex dissociation kinetics contribute to mutant-selective EGFR degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the In Vitro Characterization of PROTAC EGFR Degrader 2
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1] Aberrant EGFR signaling is a well-established driver in various cancers, making it a prominent target for therapeutic intervention. While traditional small-molecule inhibitors have shown clinical efficacy, acquired resistance often limits their long-term benefit.
Proteolysis Targeting Chimera (PROTAC) technology offers a revolutionary therapeutic modality that shifts the paradigm from protein inhibition to targeted protein degradation.[2] PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] By hijacking the cell's native ubiquitin-proteasome system (UPS), PROTACs induce the ubiquitination and subsequent elimination of the target protein.[3][4]
This guide provides a comprehensive overview of the in vitro characterization of PROTAC EGFR degrader 2 , a potent molecule designed to induce the selective degradation of EGFR. We will detail its mechanism of action, present key quantitative data, and provide standardized protocols for its evaluation.
Mechanism of Action: Targeted Protein Degradation
Unlike conventional inhibitors that function through occupancy-driven pharmacology, PROTACs act catalytically to remove proteins.[2] The process begins when the PROTAC molecule simultaneously binds to the target protein (EGFR) and an E3 ubiquitin ligase, forming a ternary complex.[5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein.[4] The resulting polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage another target protein, repeating the cycle.[2][6]
Overview of the EGFR Signaling Pathway
EGFR activation by ligands such as EGF leads to receptor dimerization and autophosphorylation of tyrosine residues in the C-terminal domain.[7] These phosphorylated sites serve as docking platforms for adaptor proteins like Grb2 and Shc, which initiate downstream signaling cascades.[8][9] The two major pathways are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway : Primarily regulates cell proliferation, invasion, and metastasis.[7]
-
PI3K-AKT-mTOR Pathway : A critical cascade controlling cell growth, survival, and motility.[9]
By inducing the degradation of EGFR, a PROTAC effectively dismantles the primary node of these signaling networks, leading to a more profound and sustained inhibition of downstream signaling compared to traditional kinase inhibitors.
Quantitative In Vitro Profile
The efficacy of this compound has been quantified through cellular assays to determine its antiproliferative and degradation activities.
| Parameter | Value | Cell Line | Description | Reference |
| IC₅₀ | 4.0 nM | Not Specified | Half-maximal inhibitory concentration for cell proliferation. | [10][11] |
| DC₅₀ | 36.51 nM | Not Specified | Half-maximal degradation concentration of EGFR protein. | [10][11] |
Note: Another CRBN-based degrader, also named "PROTAC 2" in a specific publication, was reported to have a DC₅₀ of 45.2 nM and an IC₅₀ of 180 nM in HCC827 cells, which harbor an EGFR exon 19 deletion.[12][13] It is crucial for researchers to confirm the specific molecule and its associated data when designing experiments.
Experimental Protocols & Workflow
The in vitro characterization of an EGFR PROTAC involves a series of assays to confirm its mechanism of action, potency, and selectivity.
Cell Culture and Treatment
-
Cell Line Selection : Use human non-small-cell lung cancer (NSCLC) cell lines with known EGFR mutations, such as HCC827 (exon 19 deletion) or H3255 (L858R mutation).[14] Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Plating : Seed cells in appropriate well plates (e.g., 6-well for Western Blot, 96-well for viability) and allow them to adhere overnight.
-
Treatment : Prepare serial dilutions of this compound in DMSO, then dilute further in culture medium. The final DMSO concentration should be ≤ 0.1%. Treat cells for the desired time points (e.g., 4, 8, 16, 24, 48 hours).
Western Blotting for Protein Degradation
-
Lysis : After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification : Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer : Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-β-actin) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection : Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.
-
Mechanism Validation : To confirm degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., 1-10 µM MG-132) or a ubiquitination inhibitor (e.g., 5 µM MLN-4924) for 2-4 hours before adding the PROTAC.[12][13] A rescue of EGFR levels in the presence of the inhibitor confirms a UPS-mediated mechanism.
Cell Proliferation Assay (IC₅₀ Determination)
-
Procedure : Seed cells in a 96-well plate. After overnight adherence, treat with a range of PROTAC concentrations for 72-96 hours.
-
Measurement : Use a commercially available kit such as CellTiter-Glo® (Promega) or an MTT assay.
-
CellTiter-Glo® : Add reagent directly to wells, incubate, and measure luminescence.
-
MTT : Add MTT reagent, incubate for 2-4 hours, solubilize formazan crystals with DMSO or Sorenson’s buffer, and measure absorbance at ~570 nm.
-
-
Analysis : Plot cell viability against the log of the PROTAC concentration and fit a four-parameter logistic curve to calculate the IC₅₀ value.
Target Ubiquitination Assay
-
Treatment : Treat cells with this compound (at a concentration near the DC₅₀) and MG-132 (to allow accumulation of ubiquitinated protein) for 4-8 hours.
-
Immunoprecipitation (IP) : Lyse cells in IP lysis buffer. Incubate the lysate with an anti-EGFR antibody and protein A/G agarose beads overnight at 4°C to pull down EGFR.
-
Western Blot : Wash the beads extensively. Elute the bound proteins and analyze by Western blotting using an anti-ubiquitin antibody. An increase in the ubiquitin signal in the PROTAC-treated sample indicates target ubiquitination.
Conclusion
This compound is a powerful chemical tool for inducing the selective, intracellular degradation of EGFR. Its characterization relies on a systematic workflow of in vitro assays to quantify its potency (IC₅₀, DC₅₀) and confirm its mechanism of action via the ubiquitin-proteasome system. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary information to effectively utilize and evaluate this molecule, paving the way for further investigation into targeted protein degradation as a therapeutic strategy for EGFR-driven cancers.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound Datasheet DC Chemicals [dcchemicals.com]
- 12. 2024.sci-hub.box [2024.sci-hub.box]
- 13. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 14. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: PROTAC EGFR Degrader Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the degradation of the entire target protein, offering a potentially more potent and durable therapeutic effect. The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, with its aberrant signaling implicated in the pathogenesis of numerous cancers. PROTACs targeting EGFR have emerged as a promising strategy to overcome resistance mechanisms associated with conventional EGFR inhibitors.
These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy of EGFR-targeting PROTACs. The described methods will enable researchers to quantify target protein degradation, assess the impact on downstream signaling pathways, and determine the consequential effects on cell viability.
Signaling Pathway Overview
EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways crucial for cell proliferation, survival, and migration. Key among these are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. Dysregulation of this signaling network is a hallmark of many cancers.
PROTAC Mechanism of Action
An EGFR PROTAC is a heterobifunctional molecule composed of a ligand that binds to EGFR, a linker, and a ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). This ternary complex formation brings the E3 ligase in close proximity to EGFR, leading to the ubiquitination of EGFR. The polyubiquitinated EGFR is then recognized and degraded by the proteasome.
Application Note: Western Blot Protocol for Determining PROTAC EGFR Degrader Activity
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to selectively eliminate target proteins from cells.[1][2] These heterobifunctional molecules work by recruiting a specific E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[2][3] The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, and PROTACs that induce the degradation of EGFR have shown significant promise in overcoming drug resistance observed with traditional inhibitors.[1][2][4]
Western blotting is a fundamental and widely used technique to assess the efficacy of PROTAC EGFR degraders. This method allows for the specific detection and quantification of EGFR protein levels in cell lysates, providing a direct measure of PROTAC-induced degradation.[5][6] By analyzing protein levels in a dose- and time-dependent manner, researchers can determine key parameters of a PROTAC's activity, such as its DC50 (the concentration at which 50% of the target protein is degraded).[3][7] This application note provides a detailed protocol for performing a Western blot to evaluate the activity of a PROTAC EGFR degrader.
Data Presentation
The efficacy of a PROTAC EGFR degrader is typically assessed by treating cancer cell lines with increasing concentrations of the compound and subsequently measuring the remaining EGFR protein levels. The results can be summarized in a table to clearly present the dose-dependent degradation.
| PROTAC Concentration (nM) | EGFR Protein Level (Normalized to Loading Control) | % EGFR Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 50 | 0.23 | 77% |
| 100 | 0.08 | 92% |
| 500 | 0.05 | 95% |
Signaling Pathway and Experimental Workflow
To understand the biological consequence of EGFR degradation, it is crucial to visualize its position in cellular signaling. Similarly, a clear experimental workflow ensures reproducibility of the Western blot analysis.
Caption: EGFR signaling pathway and the mechanism of PROTAC-mediated degradation.
Caption: Experimental workflow for Western blot analysis of PROTAC EGFR degrader activity.
Experimental Protocol
This protocol is designed for cultured cells and can be adapted based on specific cell lines and experimental goals.
Materials and Reagents:
-
Cell culture medium and supplements
-
PROTAC EGFR degrader of interest
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or similar) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-EGFR antibody
-
Mouse or rabbit anti-loading control antibody (e.g., β-actin, GAPDH, or tubulin)
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG
-
Anti-mouse IgG
-
-
Tris-buffered saline with Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Deionized water
Procedure:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HCC827 or H1975, which harbor EGFR mutations) in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the PROTAC EGFR degrader or vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with protease and phosphatase inhibitors to each well.
-
Incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking:
-
After transfer, wash the membrane briefly with TBST.
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against total EGFR, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
Repeat the antibody incubation process for the loading control protein (e.g., β-actin).
-
-
Signal Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the EGFR band to the intensity of the corresponding loading control band for each sample.
-
Calculate the percentage of EGFR degradation for each PROTAC concentration relative to the vehicle-treated control.
-
The DC50 value can be determined by plotting the percentage of degradation against the log of the PROTAC concentration and fitting the data to a dose-response curve.[1][3]
-
References
- 1. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. researchgate.net [researchgate.net]
- 10. EGFR (EGFR) | Abcam [abcam.com]
Application Notes and Protocols for Co-Immunoprecipitation Assays with PROTAC EGFR Degrader 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted protein degradation, offering a powerful strategy to eliminate disease-causing proteins.[1][2] An EGFR degrader PROTAC, such as the hypothetical "PROTAC EGFR degrader 2," is a heterobifunctional molecule designed to specifically target the Epidermal Growth Factor Receptor (EGFR) for degradation.[3] This is achieved by simultaneously binding to EGFR and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of EGFR by the proteasome.[1][2]
Co-immunoprecipitation (Co-IP) is an essential technique to elucidate the mechanism of action of PROTACs. It allows for the validation of the formation of the critical ternary complex (EGFR-PROTAC-E3 ligase) and the identification of associated proteins.[4][5] These application notes provide detailed protocols for performing Co-IP assays with a PROTAC EGFR degrader, followed by western blot and mass spectrometry analysis to confirm protein-protein interactions and identify components of the protein complex.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and the experimental workflow for the co-immunoprecipitation assay.
Quantitative Data Summary
The efficacy of a PROTAC EGFR degrader can be quantified by its ability to induce the degradation of EGFR and to promote the formation of the ternary complex. The following tables summarize key quantitative data that should be obtained.
Table 1: Degradation Potency of this compound
| Cell Line | EGFR Mutation Status | DC50 (nM) | Dmax (%) |
| HCC827 | Exon 19 Deletion | 10 | >90 |
| H1975 | L858R/T790M | 25 | >85 |
| A549 | Wild-Type | >1000 | <10 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation.
Table 2: Ternary Complex Formation Analysis by Co-IP Western Blot
| Immunoprecipitation Antibody | Protein Detected | Condition: Untreated | Condition: this compound (100 nM) |
| Anti-EGFR | VHL | - | +++ |
| Anti-EGFR | CUL2 | - | ++ |
| Anti-VHL | EGFR | - | +++ |
| Anti-VHL | CUL2 | + | +++ |
Relative band intensity is denoted by: - (none), + (weak), ++ (moderate), +++ (strong).
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of Endogenous EGFR and Associated Proteins
This protocol describes the immunoprecipitation of endogenous EGFR to identify interacting proteins, such as the components of the E3 ligase complex, in the presence of this compound.
Materials:
-
Cell Lines: HCC827 (EGFR exon 19 deletion) and A549 (wild-type EGFR) cells.
-
Reagents: this compound, DMSO (vehicle), Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Phosphate-Buffered Saline (PBS), Protease and Phosphatase Inhibitor Cocktails.
-
Lysis Buffer: 1X PBS, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.
-
Antibodies: Anti-EGFR antibody (for IP and western blot), Anti-VHL antibody, Anti-CUL2 antibody, Rabbit or Mouse IgG (isotype control).
-
Beads: Protein A/G magnetic beads.
-
Elution Buffer: 2X Laemmli sample buffer.
Procedure:
-
Cell Culture and Treatment:
-
Culture HCC827 and A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat cells with 100 nM this compound or DMSO for 4-6 hours.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold lysis buffer to each dish and scrape the cells.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a BCA assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads to 1 mg of protein lysate and incubate for 1 hour at 4°C on a rotator.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
Add 2-4 µg of anti-EGFR antibody or control IgG to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add 30 µL of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold lysis buffer.
-
After the final wash, remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 40 µL of 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
Protocol 2: Western Blot Analysis
This protocol is for the detection of EGFR, VHL, and CUL2 in the immunoprecipitated samples.
Procedure:
-
SDS-PAGE:
-
Load 20 µL of the eluted samples and 20 µg of input lysate onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane at 100V for 1 hour.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-EGFR, anti-VHL, anti-CUL2) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Protocol 3: Mass Spectrometry Analysis
For a comprehensive and unbiased identification of proteins interacting with EGFR in the presence of the PROTAC, the eluate from the Co-IP can be analyzed by mass spectrometry.
Procedure:
-
Sample Preparation:
-
Elute the immunoprecipitated proteins from the beads using a non-denaturing elution buffer (e.g., glycine-HCl, pH 2.5) and neutralize immediately.
-
Perform an in-solution or in-gel trypsin digestion of the eluted proteins.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the raw data against a human protein database (e.g., UniProt) using a search engine like Mascot or Sequest.
-
Identify proteins that are significantly enriched in the PROTAC-treated sample compared to the control.
-
Conclusion
The provided protocols offer a robust framework for investigating the mechanism of action of PROTAC EGFR degraders using co-immunoprecipitation and subsequent analytical techniques. Successful execution of these experiments will provide critical insights into the formation of the ternary complex, a key step in PROTAC-mediated protein degradation, and can help in the characterization and optimization of novel EGFR degraders for therapeutic applications. Orthogonal validation methods, such as immunofluorescence or flow cytometry, can be used to further confirm the degradation of EGFR.[3]
References
- 1. Expanding PROTACtable genome universe of E3 ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orthogonal validation of PROTAC mediated degradation of the integral membrane proteins EGFR and c-MET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 5. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) of PROTAC EGFR Degrader 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method used to assess the engagement of a ligand with its target protein in a cellular environment.[1][2] This technique relies on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[2] For Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of a target protein, CETSA is particularly valuable. It allows for the direct measurement of target engagement by the PROTAC, a critical first step in the mechanism of action, and can be used to distinguish target binding from subsequent protein degradation.[3][4][5]
These application notes provide a detailed protocol for utilizing CETSA to evaluate the target engagement of a hypothetical PROTAC, "EGFR degrader 2," which is designed to target the Epidermal Growth Factor Receptor (EGFR) for degradation.
Principle of the Assay
A PROTAC molecule consists of a ligand that binds to the protein of interest (POI), in this case, EGFR, and another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
CETSA can be employed to confirm the initial binding of the EGFR degrader 2 to EGFR within intact cells. By treating cells with the PROTAC and then subjecting them to a heat challenge, the stabilization of EGFR upon binding can be quantified. This is typically done in two formats:
-
Melt Curve (Temperature Gradient): Cells are treated with a fixed concentration of the compound and then heated across a range of temperatures. The temperature at which 50% of the protein denatures and precipitates is the aggregation temperature (Tagg). A shift in Tagg (ΔTagg) in the presence of the compound indicates target engagement.
-
Isothermal Dose-Response (ITDR): Cells are treated with varying concentrations of the compound and heated at a single, optimized temperature. The concentration of the compound required to achieve 50% stabilization is the EC50, which reflects the potency of target engagement in the cellular context.[6]
Data Presentation
The following tables summarize representative quantitative data that could be obtained from CETSA experiments with EGFR degrader 2.
Table 1: CETSA Melt Curve Data for EGFR in the Presence of EGFR Degrader 2
| Treatment Group | Tagg (°C) | ΔTagg (°C) vs. Vehicle |
| Vehicle (DMSO) | 52.3 | - |
| EGFR Degrader 2 (1 µM) | 56.8 | +4.5 |
| Non-binding Control (1 µM) | 52.5 | +0.2 |
Tagg represents the temperature at which 50% of EGFR is denatured.
Table 2: CETSA Isothermal Dose-Response Data for EGFR Degrader 2
| Compound | Cellular Target Engagement (CETSA EC50, µM) |
| EGFR Degrader 2 | 0.25 |
| Non-binding Control | > 10 |
EC50 is the concentration of the compound required to achieve 50% stabilization of EGFR at a fixed temperature (e.g., 54°C).
Experimental Protocols
Materials and Reagents
-
Human non-small cell lung cancer (NSCLC) cell line overexpressing EGFR (e.g., NCI-H1975)
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
EGFR degrader 2
-
Non-binding control compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
Western blot apparatus
-
Primary antibody against EGFR
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
PCR tubes or 96-well PCR plates
-
Thermocycler
Protocol 1: CETSA Melt Curve
-
Cell Culture and Treatment:
-
Seed NCI-H1975 cells in a suitable culture vessel and grow to 70-80% confluency.
-
Treat the cells with either vehicle (DMSO), 1 µM EGFR degrader 2, or 1 µM non-binding control for 2 hours at 37°C.
-
-
Cell Harvesting and Aliquoting:
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS to a concentration of 1 x 10^7 cells/mL.
-
Aliquot 50 µL of the cell suspension into separate PCR tubes for each temperature point.
-
-
Heat Challenge:
-
Place the PCR tubes in a thermocycler with a temperature gradient ranging from 48°C to 68°C for 3 minutes. Include a no-heat control at 37°C.
-
Immediately after the heat challenge, cool the samples on ice for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Add 50 µL of lysis buffer to each tube and incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against EGFR, followed by an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for EGFR at each temperature.
-
Normalize the intensity of each band to the intensity of the 37°C control for each treatment group.
-
Plot the normalized band intensity against the temperature to generate a melt curve.
-
Determine the Tagg for each treatment group by fitting the data to a sigmoidal dose-response curve.
-
Protocol 2: CETSA Isothermal Dose-Response (ITDR)
-
Cell Culture and Treatment:
-
Seed NCI-H1975 cells in a 96-well plate.
-
Prepare serial dilutions of EGFR degrader 2 and the non-binding control in cell culture medium (e.g., from 10 µM to 0.1 nM).
-
Treat the cells with the different compound concentrations for 2 hours at 37°C. Include a vehicle control.
-
-
Heat Challenge:
-
Based on the melt curve data, select a temperature that results in approximately 50% EGFR precipitation in the vehicle-treated group (e.g., 54°C).
-
Place the 96-well plate in a thermocycler and heat all wells (except for the no-heat control) at the chosen temperature for 3 minutes.
-
Cool the plate on ice for 3 minutes.
-
-
Cell Lysis and Sample Preparation:
-
Follow the cell lysis and protein quantification steps as described in Protocol 1.
-
-
Detection and Analysis:
-
Analyze the soluble EGFR levels using a high-throughput method such as an AlphaLISA® or by performing Western blotting for each concentration.
-
Plot the normalized soluble EGFR levels against the compound concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pelagobio.com [pelagobio.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. pelagobio.com [pelagobio.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Pharmacokinetic Analysis of a Representative PROTAC EGFR Degrader in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These bifunctional molecules typically consist of a ligand that binds to a target protein of interest, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
This document provides a detailed overview of the pharmacokinetic (PK) analysis of a representative Epidermal Growth Factor Receptor (EGFR) PROTAC degrader, hereafter referred to as "Representative EGFR Degrader (e.g., Compound X)," in various animal models. EGFR is a well-validated target in oncology, and its degradation offers a promising strategy to overcome resistance mechanisms associated with traditional inhibitors. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these novel molecules is critical for their preclinical and clinical development.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the pharmacokinetic parameters of representative EGFR PROTAC degraders from preclinical studies in mice and rats. These values are essential for comparing the in vivo behavior of different compounds and for predicting their therapeutic window.
Table 1: Pharmacokinetic Parameters of Representative EGFR PROTAC Degraders in Mice
| Compound ID | E3 Ligase Recruited | Dose (mg/kg) | Route of Administration | Cmax (µM) | Tmax (h) | AUC (µM*h) | t½ (h) | Reference |
| MS39 (Compound 6) | VHL | 50 | Intraperitoneal (IP) | ~5 | 8 | Not Reported | Not Reported | [1] |
| MS154 (Compound 10) | Cereblon | 50 | Intraperitoneal (IP) | ~0.5 | 8 | Not Reported | Not Reported | [1] |
Note: For MS39, high plasma concentrations were maintained over 8 hours, with approximately 1 µM remaining at 24 hours post-dosing[1].
Table 2: Pharmacokinetic Parameters of a Representative EGFR PROTAC Degrader in Rats
| Compound ID | E3 Ligase Recruited | Dose (mg/kg) | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t½ (h) | Reference |
| Compound 13 | Cereblon | 1 | Intravenous (IV) | High | >8 | Not Reported | 1.77 | [2] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
This protocol describes a typical pharmacokinetic study to evaluate the plasma concentration-time profile of a PROTAC EGFR degrader in mice.
Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of the test compound.
Materials:
-
Test Compound (PROTAC EGFR Degrader)
-
Vehicle solution (e.g., 5% DMA, 25% PEG400 in saline)[1]
-
Male BALB/c mice (6-8 weeks old)
-
Standard laboratory animal housing and handling equipment
-
Dosing syringes and needles (appropriate for the route of administration)
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the study.
-
Formulation Preparation: Prepare the dosing formulation of the test compound in the selected vehicle at the desired concentration.
-
Dosing:
-
Divide the mice into groups (e.g., n=3-6 per time point).
-
Administer the test compound via the desired route (e.g., a single intraperitoneal injection at 50 mg/kg)[1].
-
-
Blood Sampling:
-
Collect blood samples (~50 µL) from each mouse via a suitable method (e.g., tail vein, saphenous vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Place the blood samples into EDTA-coated tubes to prevent coagulation.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) and transfer it to clean, labeled microcentrifuge tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis (LC-MS/MS):
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the test compound in plasma.
-
Prepare plasma samples for analysis, which may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Analyze the samples using the validated LC-MS/MS method.
-
-
Data Analysis:
-
Use appropriate pharmacokinetic software to calculate the key PK parameters from the plasma concentration-time data.
-
Bioanalytical Method for PROTAC Quantification in Plasma
This protocol provides a general procedure for the quantification of a PROTAC EGFR degrader in plasma using LC-MS/MS.
Objective: To accurately measure the concentration of the PROTAC in plasma samples.
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To 20 µL of plasma, add 60-100 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate at -20°C for 1 hour to facilitate protein precipitation.
-
Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable C18 column for separation with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific transitions for the parent compound and the internal standard.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of the PROTAC into blank plasma.
-
Process the calibration standards and quality control samples alongside the study samples.
-
Quantify the concentration of the PROTAC in the study samples by interpolating from the calibration curve.
-
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the simplified EGFR signaling pathway, which is targeted for degradation by the PROTAC.
References
PROTAC EGFR degrader 2 for studying EGFR signaling pathways
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PROTAC EGFR Degrader 2 to study Epidermal Growth Factor Receptor (EGFR) signaling pathways. This document includes detailed protocols for key experiments, quantitative data on the degrader's efficacy, and visual representations of the underlying biological processes and experimental workflows.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a critical target for therapeutic intervention.[4] Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific proteins through the ubiquitin-proteasome system.[5][6] this compound is a potent and specific degrader of EGFR, offering a powerful tool to investigate the consequences of EGFR depletion on cellular signaling networks.[7][8] Unlike traditional inhibitors that only block the receptor's activity, this compound eliminates the entire EGFR protein, providing a unique approach to dissecting its role in both health and disease.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to EGFR, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[6][9][10] This binding induces the formation of a ternary complex between EGFR, the PROTAC, and the E3 ligase.[6][10] The E3 ligase then polyubiquitinates EGFR, marking it for recognition and subsequent degradation by the 26S proteasome.[5][6] This event-driven, catalytic mechanism allows for the degradation of multiple EGFR molecules by a single PROTAC molecule, leading to a sustained suppression of EGFR signaling.[10]
Quantitative Data
This compound has demonstrated potent and efficient degradation of EGFR in various cell lines. The following table summarizes its key performance metrics.
| Parameter | Value | Cell Line | Reference |
| IC50 (Anti-proliferative Activity) | 4.0 nM | Not Specified | [7][8][11] |
| DC50 (EGFR Degradation) | 36.51 nM | Not Specified | [7][8][11] |
Note: IC50 (half-maximal inhibitory concentration) indicates the concentration of the degrader required to inhibit cell proliferation by 50%. DC50 (half-maximal degradation concentration) represents the concentration needed to achieve 50% degradation of the target protein. Additional data for other EGFR PROTACs are available in the literature, with DC50 values often in the low nanomolar range.[9][12][13][14][15]
Application: Studying EGFR Signaling Pathways
By inducing the degradation of EGFR, this compound allows for the detailed investigation of the downstream signaling pathways that are dependent on this receptor. The two primary signaling cascades initiated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.[3][16]
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Select appropriate cell lines with endogenous or overexpressed EGFR. Examples include A549 (lung carcinoma), HCC827 (lung adenocarcinoma), and MDA-MB-468 (breast cancer).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for cell viability assays).
-
Allow cells to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentrations in a complete culture medium.
-
Replace the existing medium with the medium containing the PROTAC degrader or vehicle control (DMSO).
-
Incubate for the desired time points (e.g., 4, 8, 16, 24 hours).
-
Western Blotting for EGFR Degradation
This protocol is used to quantify the levels of EGFR and downstream signaling proteins.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well of a 6-well plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.[17]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[17]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.[17]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection and Analysis:
-
Add the chemiluminescence substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[18]
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[19]
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[18][19][20]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[20]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Immunoprecipitation (IP) for EGFR Ubiquitination
This protocol is used to isolate EGFR and detect its ubiquitination status.
Materials:
-
Lysis buffer (e.g., NETN buffer)
-
Anti-EGFR antibody
-
Protein A/G magnetic beads or agarose beads
-
Anti-ubiquitin antibody
Protocol:
-
Cell Lysis: Lyse treated and untreated cells as described in the Western Blotting protocol.
-
Immunoprecipitation:
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by adding Laemmli sample buffer and boiling.
-
Perform Western blotting as described above, using an anti-ubiquitin antibody to detect polyubiquitinated EGFR.
-
Troubleshooting
-
No EGFR Degradation:
-
Confirm the expression of the target E3 ligase (VHL or CRBN) in the cell line.
-
Optimize the concentration and treatment time of the PROTAC.
-
Ensure the proteasome is active; co-treatment with a proteasome inhibitor (e.g., MG132) should rescue EGFR levels.
-
-
High Background in Western Blots:
-
Increase the number and duration of washes.
-
Optimize the blocking conditions (time and blocking agent).
-
Titrate the primary and secondary antibody concentrations.
-
-
Inconsistent Cell Viability Results:
-
Ensure consistent cell seeding density.
-
Check for DMSO toxicity at higher concentrations.
-
Optimize the incubation time for the MTT assay for the specific cell line.
-
Conclusion
This compound is a valuable research tool for elucidating the complex roles of EGFR in cellular signaling. By providing a method to specifically and efficiently eliminate the EGFR protein, it enables a deeper understanding of the downstream consequences of EGFR ablation, which can aid in the development of novel cancer therapies. The protocols and data presented here offer a solid foundation for researchers to effectively utilize this potent degrader in their studies.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. research.rug.nl [research.rug.nl]
- 5. researchgate.net [researchgate.net]
- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com [7157e75ac0509b6a8f5c-5b19c577d01b9ccfe75d2f9e4b17ab55.ssl.cf1.rackcdn.com]
- 11. NB-64-79646-50mg | this compound Clinisciences [clinisciences.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Discovery of Potent PROTACs Targeting EGFR Mutants through the Optimization of Covalent EGFR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. docs.abcam.com [docs.abcam.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. A Cross-Linking-Aided Immunoprecipitation/Mass Spectrometry Workflow Reveals Extensive Intracellular Trafficking in Time-Resolved, Signal-Dependent Epidermal Growth Factor Receptor Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Immunoprecipitation [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting PROTAC EGFR Degrader 2 Low Degradation Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low degradation efficiency with PROTAC EGFR Degrader 2.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.
Question 1: My this compound is showing low or no degradation of EGFR. What are the potential causes?
Answer: Low degradation efficiency of a PROTAC can stem from several factors, often related to the formation and stability of the ternary complex, cellular factors, or the intrinsic properties of the PROTAC molecule itself.[1][2][3] Key areas to investigate include:
-
Inefficient Ternary Complex Formation: The core of PROTAC activity is the formation of a stable ternary complex between the EGFR protein, the PROTAC, and an E3 ubiquitin ligase.[2][3] If this complex does not form efficiently, degradation will be poor.
-
Linker Issues: The linker connecting the EGFR-binding warhead and the E3 ligase-recruiting moiety is crucial.[1][4][5] An improperly designed linker (too long, too short, or with inappropriate attachment points) can prevent effective ternary complex formation due to steric hindrance or incorrect protein orientation.[1]
-
Cellular Factors: The expression levels of both EGFR and the recruited E3 ligase within the cell line can significantly impact degradation efficiency.[1][6] Low levels of the E3 ligase can be a rate-limiting step.[1] Additionally, the subcellular localization of EGFR and the E3 ligase can affect their ability to interact.[6]
-
Poor Cell Permeability: PROTACs are often large molecules and may have poor membrane permeability, leading to insufficient intracellular concentrations to drive degradation.[1][7]
-
"Hook Effect": At high concentrations, PROTACs can lead to the formation of binary complexes (PROTAC-EGFR or PROTAC-E3 ligase) instead of the productive ternary complex, which paradoxically reduces degradation efficiency.[3][8]
-
Drug Resistance: In some cases, mutations in EGFR can affect the binding of the PROTAC's warhead, or alterations in the ubiquitin-proteasome system can lead to resistance.[9][10]
Question 2: How can I experimentally verify the formation of the EGFR-PROTAC-E3 Ligase ternary complex?
Answer: Several biophysical and cellular assays can be used to confirm the formation of the ternary complex:
-
Co-Immunoprecipitation (Co-IP): This is a common technique to demonstrate protein-protein interactions within a cell. You can immunoprecipitate either EGFR or the E3 ligase and then use Western blotting to probe for the other components of the complex.
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the binding affinities and kinetics of the binary and ternary complexes in a purified system.[11] This can help determine if there is cooperative binding, which is often a hallmark of effective PROTACs.[11]
-
Isothermal Titration Calorimetry (ITC): ITC is another biophysical technique that can measure the thermodynamics of binding, providing insights into the stability of the ternary complex.[3]
-
NanoBRET™ Ternary Complex Assay: This is a live-cell assay that uses bioluminescence resonance energy transfer (BRET) to monitor the formation of the ternary complex in real-time.[12]
Question 3: I suspect the linker of my this compound is not optimal. What should I consider for linker optimization?
Answer: Linker "linkerology" is a critical aspect of PROTAC design.[13] Here are key considerations for optimization:
-
Length: The linker must be long enough to span the distance between EGFR and the E3 ligase without causing steric clashes, but not so long that it leads to unproductive binding modes.[1][4]
-
Attachment Points: The points at which the linker is attached to the EGFR warhead and the E3 ligase ligand are crucial. The attachment point on the warhead should be at a solvent-exposed site to avoid disrupting binding to EGFR.[13]
-
Composition: The chemical composition of the linker (e.g., PEG, alkyl chains) can influence the PROTAC's solubility, permeability, and conformational flexibility.[11]
A systematic approach involving the synthesis of a library of PROTACs with varying linker lengths and attachment points is often necessary to identify the optimal design.[2][5]
Question 4: My Western blot results for EGFR degradation are inconsistent. What are some common pitfalls?
Answer: Inconsistent Western blot results can be frustrating. Here are some troubleshooting tips:
-
Protein Extraction: Ensure your lysis buffer is appropriate for extracting membrane-bound proteins like EGFR and contains protease and phosphatase inhibitors to prevent degradation and modification of your target protein.[14]
-
Protein Loading: Quantify your protein lysates accurately (e.g., using a BCA assay) and ensure equal loading across all lanes. Use a reliable loading control like β-actin or GAPDH.[15]
-
Antibody Quality: Use a well-validated primary antibody specific for total EGFR.[14][16] The quality of antibodies can vary significantly between suppliers.[14]
-
Transfer Efficiency: EGFR is a large protein (~175 kDa), and its transfer to the membrane can be inefficient.[14] Optimize your transfer conditions (e.g., transfer time, voltage) to ensure complete transfer.[14]
-
Data Analysis: Quantify your Western blot bands using densitometry for a more objective measure of protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" and how can I avoid it?
A1: The "hook effect" refers to the phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations.[3][8] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes with either EGFR or the E3 ligase, which are non-productive for degradation and compete with the formation of the essential ternary complex.[8] To avoid this, it is crucial to perform a dose-response experiment with a wide range of PROTAC concentrations to identify the optimal concentration for maximal degradation (the "sweet spot") and to see if the degradation decreases at higher concentrations.
Q2: How do I know if my cell line has sufficient levels of the E3 ligase recruited by this compound?
A2: The expression level of the E3 ligase is a critical factor for PROTAC efficacy.[1] You can determine the expression level of the target E3 ligase (e.g., VHL, CRBN) in your cell line using Western blotting or proteomics. If the expression is low, you might consider using a different cell line or engineering your current cell line to overexpress the E3 ligase for mechanistic studies.
Q3: Can this compound overcome resistance to traditional EGFR inhibitors?
A3: Yes, one of the key advantages of PROTACs is their potential to overcome drug resistance.[9][10][17] Traditional EGFR inhibitors work by occupying the active site of the kinase. Resistance can arise from mutations that prevent inhibitor binding.[10] PROTACs, on the other hand, only need to bind to the EGFR protein to tag it for degradation. This "event-driven" pharmacology can be effective even if the kinase active site is mutated, as long as the PROTAC's warhead can still bind to the protein.[18] Several studies have reported the development of potent PROTACs targeting EGFR mutants that are resistant to conventional inhibitors.[9][19][20][21]
Q4: What is the role of the ubiquitin-proteasome system in PROTAC-mediated degradation?
A4: The ubiquitin-proteasome system (UPS) is the cell's natural machinery for degrading unwanted or damaged proteins. PROTACs hijack this system to eliminate the target protein.[13] Once the ternary complex is formed, the E3 ligase transfers ubiquitin molecules to lysine residues on the surface of EGFR.[11][22] This poly-ubiquitination serves as a signal for the proteasome, a large protein complex, to recognize and degrade the ubiquitinated EGFR.
Quantitative Data Summary
The following tables summarize the degradation (DC50) and anti-proliferative (IC50) activities of various reported EGFR PROTACs.
Table 1: Degradation Potency (DC50) of Selected EGFR PROTACs
| PROTAC | Target EGFR Mutant | Cell Line | DC50 (nM) | E3 Ligase | Reference |
| PROTAC 2 | EGFRDel19 | HCC827 | 45.2 | CRBN | [7] |
| PROTAC 10 | EGFRDel19 | HCC827 | 34.8 | VHL | [7] |
| Compound 13 | EGFRDel19 | HCC827 | 3.57 | VHL | [7] |
| Compound 14 | EGFRDel19 | HCC827 | 0.261 | CRBN | [7] |
| PROTAC 3 | EGFRDel19 | HCC827 | 11.7 | VHL | [19] |
| PROTAC 3 | EGFRL858R | H3255 | 22.3 | VHL | [19] |
| PROTAC 5 | EGFRDel19 | HCC827 | 5.0 | VHL | [19] |
| PROTAC 5 | EGFRL858R | H3255 | 3.3 | VHL | [19] |
| PROTAC 17 | EGFRDel19 | HCC827 | 11 | CRBN | [19] |
| PROTAC 20 | EGFRL858R/T790M | H1975 | 13.2 | CRBN | [19] |
| CP17 | EGFRL858R/T790M | H1975 | - | - | [20] |
| C6 | EGFRL858R/T790M/C797S | H1975-TM | 10.2 | - | [21] |
Table 2: Anti-proliferative Activity (IC50) of Selected EGFR PROTACs
| PROTAC | Cell Line | IC50 (nM) | Reference |
| PROTAC 2 | HCC827 | 180 | [7] |
| PROTAC 10 | HCC827 | 220 | [7] |
| Compound 13 | HCC827 | 6 | [7] |
| SIAIS125 | PC9 | 2.6 | [7] |
| PROTAC 20 | H1975 | 46.82 | [19] |
| C6 | H1975-TM | 10.3 | [21] |
Detailed Experimental Protocols
Protocol 1: Western Blotting for EGFR Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound for the desired time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 8% gel for EGFR) and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against total EGFR (e.g., Cell Signaling Technology #2232[14][16]) and a loading control antibody (e.g., β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize the EGFR signal to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
-
Cell Culture and Treatment: Treat cells with this compound at the optimal concentration and for the optimal time determined from degradation experiments.
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% NP-40) with protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysates with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add a primary antibody against EGFR or the E3 ligase to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Bead Incubation: Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads three to five times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and boiling.
-
Western Blotting: Analyze the eluted proteins by Western blotting as described in Protocol 1, probing for EGFR, the E3 ligase, and other potential interacting partners.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting flowchart for low EGFR degradation.
Caption: EGFR signaling pathway and PROTAC intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. EGF Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of Potent PROTACs Targeting EGFR Mutants through the Optimization of Covalent EGFR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Potent PROTACs Targeting EGFR Mutants in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of PROTAC EGFR degrader 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing off-target effects during experiments with PROTAC EGFR degrader 2.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, focusing on identifying and mitigating off-target effects.
| Observed Problem | Potential Cause | Recommended Solution |
| Toxicity in cell lines with low or no EGFR expression. | Off-target effects of the PROTAC warhead on other kinases. | 1. Kinase Profiling: Perform a kinase screen to identify off-target kinases inhibited by the warhead. Common off-targets for EGFR inhibitors include other members of the ErbB family (HER2, HER4), as well as kinases like MAPK10, PIM-1, and CHK1.[1][2] 2. Dose-Response Curve: Determine the minimal effective concentration that degrades EGFR without causing significant toxicity in control cell lines. 3. Use of Control Compounds: Include a negative control PROTAC with an inactive E3 ligase ligand or a warhead that does not bind EGFR to distinguish between on- and off-target toxicity. |
| Degradation of proteins other than EGFR, as identified by proteomics. | 1. Off-target binding of the warhead: The EGFR inhibitor component may bind to other proteins with similar binding pockets. 2. Off-target effects of the E3 ligase recruiter: If this compound utilizes a VHL ligand, off-target effects are generally low. However, if it were to use a pomalidomide-based Cereblon (CRBN) ligand, degradation of neosubstrates like zinc finger proteins (e.g., IKZF1/3) could occur. | 1. Quantitative Proteomics: Employ quantitative mass spectrometry to identify and quantify off-target protein degradation. Shorter treatment times (<6 hours) are recommended to distinguish direct from indirect effects. 2. Structure-Activity Relationship (SAR) Studies: If possible, synthesize and test analogs of the PROTAC with modified linkers or warheads to improve selectivity. 3. Competitive Binding Assays: Use competitive binding assays to confirm whether the off-target degradation is due to direct binding of the PROTAC. |
| Unexpected phenotypic changes not correlated with EGFR degradation. | 1. Signaling pathway alterations: Off-target kinase inhibition can lead to unintended activation or inhibition of other signaling pathways.[3] 2. Accumulation of natural E3 ligase substrates: Sequestration of the E3 ligase by the PROTAC could lead to the accumulation of its natural substrates. | 1. Pathway Analysis: Use pathway analysis software to investigate how identified off-target proteins might influence cellular phenotypes. 2. Monitor Natural Substrates: If the E3 ligase is known, monitor the levels of its natural substrates by western blot or proteomics. For VHL, this would include HIF-1α. 3. Functional Assays: Conduct functional assays (e.g., apoptosis, cell cycle analysis) in both EGFR-positive and EGFR-negative cell lines to isolate EGFR-dependent effects. |
| High background in cellular assays. | "Hook Effect": At high concentrations, the formation of binary complexes (PROTAC-EGFR or PROTAC-E3 ligase) can predominate over the productive ternary complex, reducing degradation efficiency and potentially leading to off-target effects. | 1. Optimize PROTAC Concentration: Perform a detailed dose-response curve to identify the optimal concentration range for EGFR degradation and avoid the "hook effect." 2. Time-Course Experiment: Evaluate EGFR degradation at different time points to ensure the observed effects are not transient. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of off-target effects for this compound?
A1: The two main sources of off-target effects are:
-
The Warhead: The small molecule that binds to EGFR can also bind to other kinases with similar ATP-binding pockets. For example, gefitinib, a common EGFR inhibitor, has been shown to have off-target activity against kinases such as MAPK10, PIM-1, and CHK1.[1][2]
-
The E3 Ligase Ligand: The component that recruits the E3 ubiquitin ligase can have its own biological activity. While VHL ligands are generally considered to have minimal off-target effects, pomalidomide-based ligands for Cereblon (CRBN) are known to induce the degradation of several zinc finger proteins.
Q2: How can I experimentally identify off-target proteins of this compound?
A2: The most comprehensive method is quantitative proteomics (e.g., using SILAC or TMT labeling). This allows for an unbiased, global analysis of protein abundance changes upon PROTAC treatment.[4][5] It is recommended to compare the proteomic profile of cells treated with the active PROTAC to those treated with a negative control PROTAC and a vehicle control.
Q3: What are appropriate negative controls for my experiments?
A3: To properly attribute observed effects to the specific degradation of EGFR, you should use:
-
A non-binding warhead control: A PROTAC with a modification to the EGFR-binding moiety that prevents it from binding to EGFR.
-
An inactive E3 ligase ligand control: A PROTAC with a modification to the E3 ligase-binding moiety that prevents it from recruiting the E3 ligase.
-
The warhead molecule alone: To distinguish between effects of EGFR inhibition and EGFR degradation.
Q4: Can off-target effects be minimized by optimizing the experimental conditions?
A4: Yes. Careful optimization of the PROTAC concentration is crucial to avoid the "hook effect," which can lead to reduced efficacy and potential off-target effects at high concentrations. Performing a detailed dose-response and time-course experiment for each new cell line is highly recommended.
Q5: What is the "hook effect" and how can I avoid it?
A5: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations. This is because the PROTAC molecules saturate both the target protein and the E3 ligase, forming binary complexes that cannot lead to the formation of the productive ternary complex required for degradation. To avoid this, it is essential to perform a thorough dose-response analysis to identify the optimal concentration range for your experiments.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| IC50 (Antiproliferative Activity) | 4.0 nM | Not Specified | [6] |
| DC50 (EGFR Degradation) | 36.51 nM | Not Specified | [6] |
Key Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Profiling
This protocol outlines a general workflow for identifying off-target protein degradation using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture your cells of interest to mid-log phase.
-
Treat cells with this compound at its optimal degradation concentration (and a higher concentration to check for off-target effects), a negative control PROTAC, and a vehicle control for a specified time (e.g., 6 hours for direct effects).
-
-
Cell Lysis and Protein Extraction:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
Protein Digestion and Peptide Labeling (e.g., using TMT):
-
Reduce and alkylate the protein disulfide bonds.
-
Digest the proteins into peptides using trypsin.
-
Label the peptides from each condition with a different tandem mass tag (TMT) isobaric label.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples.
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the controls.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that the PROTAC engages with both EGFR and the E3 ligase in a cellular context.
-
Cell Treatment:
-
Treat intact cells with this compound or vehicle control.
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
-
Protein Detection:
-
Analyze the soluble fraction by western blotting using antibodies against EGFR and the recruited E3 ligase (e.g., VHL).
-
-
Data Analysis:
-
Binding of the PROTAC will stabilize the target protein, resulting in a higher melting temperature compared to the vehicle-treated control.
-
Visualizations
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: Mechanism of action for PROTAC-mediated degradation of EGFR.
Caption: A logical workflow for troubleshooting off-target effects.
References
- 1. Identification of gefitinib off-targets using a structure-based systems biology approach; their validation with reverse docking and retrospective data mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Off-target lapatinib activity sensitizes colon cancer cells through TRAIL death receptor up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Proteomic profiling identifies protein correlates to EGFR kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative proteomic profiling identifies protein correlates to EGFR kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming the Hook Effect with EGFR PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving PROTAC EGFR degraders. The focus is on understanding and overcoming the "hook effect," a common phenomenon observed with PROTACs that can complicate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is a PROTAC and how does it mediate EGFR degradation?
A PROTAC (Proteolysis Targeting Chimera) is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade a target protein, in this case, the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4] It consists of three key components: a ligand that binds to the target protein (EGFR), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[4]
The mechanism of action involves the PROTAC simultaneously binding to both EGFR and an E3 ligase, forming a ternary complex.[5][6] This proximity induces the E3 ligase to transfer ubiquitin molecules to the EGFR protein, tagging it for degradation by the proteasome.[1][7] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple EGFR molecules.[2]
Caption: Mechanism of PROTAC-mediated EGFR degradation.
Q2: What is the "hook effect" in the context of PROTACs?
The hook effect is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[8] This results in a bell-shaped dose-response curve, where optimal degradation is observed at an intermediate concentration, and further increases in concentration lead to reduced efficacy.[9]
This paradoxical effect occurs because at very high concentrations, the PROTAC molecules can saturate both the target protein (EGFR) and the E3 ligase independently, leading to the formation of binary complexes (EGFR-PROTAC or PROTAC-E3 ligase). These binary complexes are non-productive for degradation and compete with the formation of the essential ternary complex (EGFR-PROTAC-E3 ligase), thus reducing the overall degradation of the target protein.[8]
Caption: The hook effect: binary vs. ternary complex formation.
Q3: What are DC50 and Dmax, and how do they relate to the hook effect?
-
DC50 (Degradation Concentration 50): This is the concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates a more potent PROTAC.
-
Dmax (Maximum Degradation): This represents the maximum percentage of target protein degradation that can be achieved by the PROTAC.
When a hook effect is present, the dose-response curve will not be a simple sigmoidal curve. The Dmax will be observed at an optimal concentration, and at higher concentrations, the percentage of degradation will decrease. Therefore, it is crucial to perform a full dose-response analysis to accurately determine the DC50 and Dmax and to identify the concentration range where the hook effect becomes significant.[9][10][11][12]
Troubleshooting Guide
Problem 1: No or weak EGFR degradation observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal PROTAC Concentration | Perform a wide dose-response experiment (e.g., from picomolar to high micromolar) to identify the optimal concentration for degradation and to rule out being in the hook effect region of the curve.[9] |
| Incorrect Incubation Time | Optimize the incubation time. Degradation is a kinetic process. Test various time points (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal duration for maximal degradation.[9] |
| Low E3 Ligase Expression | Confirm the expression of the recruited E3 ligase (e.g., VHL or Cereblon) in your cell line using Western blot or qPCR. If expression is low, consider using a different cell line. |
| Poor Cell Permeability of PROTAC | Some PROTACs have poor cell permeability. If possible, use a positive control PROTAC known to work in your cell line. Consider using cellular thermal shift assays (CETSA) to confirm target engagement in cells. |
| Issues with Western Blotting | Ensure your Western blot protocol is optimized for EGFR detection. This includes using a validated primary antibody, appropriate lysis buffer, and sufficient protein loading.[13][14][15][16] Include a positive control (e.g., untreated cells) and a loading control (e.g., GAPDH, β-actin). |
Problem 2: Observing a significant hook effect.
| Possible Cause | Troubleshooting Steps |
| High PROTAC Concentrations | The primary cause of the hook effect is using concentrations that are too high. For subsequent experiments, use concentrations at or below the Dmax concentration identified in your dose-response curve. |
| High Ternary Complex Cooperativity | While positive cooperativity can enhance degradation at lower concentrations, very high cooperativity can sometimes lead to a more pronounced hook effect. This is an intrinsic property of the PROTAC and the target-ligase system. |
| Experimental Design | When screening or comparing different PROTACs, ensure that you are comparing them in their optimal concentration range and not in the hook effect region, as this could lead to misleading conclusions about their relative potencies. |
Experimental Protocols
1. Dose-Response and Time-Course Analysis of EGFR Degradation by Western Blot
This protocol outlines the general steps to determine the DC50, Dmax, and optimal treatment time for an EGFR PROTAC.
Caption: Western blot workflow for PROTAC evaluation.
-
Cell Seeding: Seed cells (e.g., HCC-827 or H3255 for mutant EGFR) in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment:
-
Dose-Response: Treat cells with a serial dilution of the EGFR PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 16 hours).[17] Include a vehicle control (e.g., DMSO).
-
Time-Course: Treat cells with a fixed concentration of the PROTAC (at or near the expected DC50) for various time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification: After treatment, wash cells with PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EGFR overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the EGFR band intensity to the loading control. Calculate the percentage of EGFR degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
2. Washout Experiment to Assess the Duration of EGFR Degradation
This protocol is used to determine how long the degradation effect of a PROTAC lasts after its removal from the cell culture medium.[17][18]
-
PROTAC Treatment: Treat cells with the EGFR PROTAC at its optimal degradation concentration for a specified period (e.g., 12 or 24 hours).
-
Washout: After the treatment period, remove the medium containing the PROTAC. Wash the cells three times with sterile PBS to remove any residual PROTAC.
-
Recovery: Add fresh, PROTAC-free medium to the cells.
-
Time-Course Collection: Harvest cell lysates at various time points after the washout (e.g., 0, 8, 16, 24, 48 hours).
-
Western Blot Analysis: Analyze the EGFR protein levels in the collected lysates by Western blot as described in the previous protocol. This will show the rate at which the EGFR protein level recovers after the PROTAC is removed.
Quantitative Data Summary
The following tables summarize quantitative data for several published EGFR PROTACs. This data can be used as a reference for expected potency and efficacy.
Table 1: In Vitro Degradation of Mutant EGFR
| PROTAC | Cell Line | E3 Ligase Recruited | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |
| Compound 6 (MS39) | HCC-827 (EGFR del19) | VHL | 5.0 | >95 | 16 | [17] |
| Compound 6 (MS39) | H3255 (EGFR L858R) | VHL | 3.3 | >95 | 16 | [17] |
| Compound 10 (MS154) | HCC-827 (EGFR del19) | CRBN | 11 | >95 | 16 | [17] |
| Compound 10 (MS154) | H3255 (EGFR L858R) | CRBN | 25 | >95 | 16 | [17] |
| Covalent PROTAC 4 | Not Specified | Not Specified | 214.8 | 79.1 | Not Specified | [4] |
| PROTAC 1q | H1975 (EGFR L858R/T790M) | Not Specified | 355.9 | Not Specified | Not Specified | [19] |
| CP17 | H1975 (EGFR L858R/T790M) | VHL | 32 (IC50) | Not Specified | Not Specified | [20] |
Note: A slight hook effect was observed for compounds 6 and 10 at 10 µM in HCC-827 cells.[17]
EGFR Signaling Pathway
Understanding the EGFR signaling pathway is crucial for interpreting the downstream consequences of EGFR degradation. The diagram below illustrates the major signaling cascades activated by EGFR.
References
- 1. researchgate.net [researchgate.net]
- 2. portlandpress.com [portlandpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Flexible Fitting of PROTAC Concentration-Response Curves with Changepoint Gaussian Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. bosterbio.com [bosterbio.com]
- 17. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
PROTAC EGFR degrader 2 resistance mechanisms in cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to PROTAC EGFR degraders in cancer cells.
General Troubleshooting
Problem: Reduced or no degradation of EGFR after PROTAC treatment.
| Possible Cause | Troubleshooting Steps |
| PROTAC Integrity and Activity | 1. Verify PROTAC Integrity: Confirm the chemical integrity and purity of the PROTAC molecule using techniques like LC-MS and NMR. 2. Confirm Target Engagement: Assess the binding of the PROTAC to both EGFR and the recruited E3 ligase (e.g., CRBN or VHL) using biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). |
| Cell Line Issues | 1. Cell Line Authentication: Confirm the identity of the cancer cell line using short tandem repeat (STR) profiling. 2. Mycoplasma Contamination: Test for mycoplasma contamination, which can alter cellular responses. |
| Experimental Conditions | 1. Optimize PROTAC Concentration and Treatment Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of PROTAC treatment for EGFR degradation. 2. Serum Concentration: Evaluate the effect of serum concentration in the cell culture medium, as serum proteins can sometimes interfere with PROTAC activity. |
FAQs: Resistance Mechanisms
Q1: My cancer cells have become resistant to an EGFR-targeting PROTAC. What are the potential mechanisms of resistance?
A1: Resistance to PROTAC EGFR degraders can arise through several mechanisms, broadly categorized as on-target and off-target resistance.
-
On-target resistance typically involves genetic alterations in the target protein, EGFR, that prevent the PROTAC from binding effectively.
-
Off-target resistance involves changes in other cellular components that reduce the efficacy of the PROTAC, such as alterations in the protein degradation machinery or increased drug efflux.
Here is a summary of common resistance mechanisms:
| Resistance Mechanism | Description |
| On-Target: EGFR Mutations | Secondary mutations in the EGFR kinase domain, such as the C797S mutation, can disrupt the binding of the PROTAC's EGFR-targeting warhead.[1][2][3][4][5] |
| Off-Target: E3 Ligase Alterations | Mutations, downregulation, or genomic alterations in the components of the E3 ligase complex (e.g., CRBN, VHL, CUL2) recruited by the PROTAC can impair the ubiquitination and subsequent degradation of EGFR.[4][6] |
| Off-Target: Increased Drug Efflux | Overexpression of drug efflux pumps, such as Multidrug Resistance Protein 1 (MDR1 or ABCB1), can actively transport the PROTAC out of the cell, reducing its intracellular concentration and efficacy.[7][8][9][10][11] |
| Off-Target: Bypass Pathway Activation | Activation of alternative signaling pathways (e.g., MET amplification, HER2 amplification, or mutations in downstream effectors like KRAS and PIK3CA) can promote cell survival and proliferation even when EGFR is effectively degraded.[3][5] |
| Lysosomal Degradation Involvement | While PROTACs primarily utilize the ubiquitin-proteasome system, some studies suggest the involvement of the autophagy-lysosome pathway in EGFR degradation.[12][13][14] Alterations in this pathway could potentially contribute to resistance. |
Troubleshooting Guide for Specific Resistance Mechanisms
Issue 1: Suspected On-Target Resistance (EGFR Mutation)
Question: How can I determine if resistance is due to a secondary mutation in EGFR, like C797S?
Answer:
-
Sequence the EGFR gene: Perform Sanger sequencing or next-generation sequencing (NGS) of the EGFR kinase domain in your resistant cell line to identify potential mutations. Compare the sequence to the parental, sensitive cell line. The C797S mutation is a common cause of resistance to third-generation EGFR inhibitors and can also affect PROTAC binding.[2][3][5]
-
Use a PROTAC with a different warhead: If a specific mutation is identified, test a different EGFR PROTAC that utilizes a warhead capable of binding to the mutated EGFR. For example, some fourth-generation EGFR inhibitors are designed to be effective against the C797S mutation and could be incorporated into a PROTAC.[2]
Experimental Workflow: Investigating On-Target Resistance
Caption: Workflow for investigating on-target EGFR mutations.
Issue 2: Suspected Off-Target Resistance (E3 Ligase Alteration)
Question: My resistant cells show no new EGFR mutations. How can I check for alterations in the E3 ligase pathway?
Answer:
-
Assess E3 Ligase Component Expression: Use Western blotting to check the protein levels of the specific E3 ligase components recruited by your PROTAC (e.g., CRBN or VHL) and associated cullin-RING ligase (CRL) proteins (e.g., CUL4A for CRBN, CUL2 for VHL) in both sensitive and resistant cells.[4][6]
-
Sequence E3 Ligase Genes: Sequence the genes encoding the E3 ligase components (e.g., CRBN, VHL) to identify potential mutations that could impair their function or interaction with the PROTAC.
-
Use an alternative PROTAC: Test a PROTAC that recruits a different E3 ligase. For example, if your cells are resistant to a VHL-recruiting PROTAC, try one that utilizes CRBN.[4]
Experimental Workflow: Investigating E3 Ligase Alterations
Caption: Workflow for investigating E3 ligase alterations.
Issue 3: Suspected Off-Target Resistance (Increased Drug Efflux)
Question: How can I investigate if increased drug efflux via pumps like MDR1 is causing resistance to my EGFR PROTAC?
Answer:
-
Assess MDR1 Expression: Use quantitative PCR (qPCR) to measure the mRNA levels of ABCB1 (the gene encoding MDR1) and Western blotting to measure MDR1 protein levels in resistant versus sensitive cells.[8]
-
Co-treatment with an MDR1 Inhibitor: Treat the resistant cells with your EGFR PROTAC in combination with a known MDR1 inhibitor (e.g., verapamil, tariquidar). A restoration of EGFR degradation and/or cell growth inhibition would suggest that MDR1-mediated efflux is a key resistance mechanism.[7][8][9][10][11]
-
Genetic Knockdown of ABCB1: Use CRISPR/Cas9 or shRNA to knock down ABCB1 in the resistant cells and then re-treat with the EGFR PROTAC. This provides more direct evidence for the role of MDR1 in resistance.[8]
Signaling Pathway: MDR1-Mediated PROTAC Efflux
Caption: MDR1 actively pumps the EGFR PROTAC out of the cell.
Quantitative Data Summary
The following table summarizes the reported degradation concentration (DC50) and half-maximal inhibitory concentration (IC50) values for various EGFR PROTACs in different non-small cell lung cancer (NSCLC) cell lines.
| PROTAC | Target EGFR Mutation(s) | Cell Line | DC50 (nM) | IC50 (nM) | E3 Ligase Recruited | Reference |
| MS39 | Exon 19 deletion | HCC827 | 5.0 | - | VHL | [12] |
| L858R | H3255 | 3.3 | - | VHL | [12] | |
| MS154 | Exon 19 deletion | HCC827 | 11 | - | CRBN | [12] |
| L858R | H3255 | 25 | - | CRBN | [12] | |
| PROTAC 7 | Exon 19 deletion | HCC827 | 17.93 | 9 | - | [12] |
| L858R/T790M | NCI-H1975 | 250 | 490 | - | [12] | |
| Compound 14 | Exon 19 deletion | HCC827 | 0.26 | 8.29 (48h) | CRBN | [15][16] |
| L858R | Ba/F3 | 20.57 | - | CRBN | [15][16] | |
| 1q | L858R/T790M | H1975 | 355.9 | - | - | [17] |
| PROTAC EGFR degrader 6 | Exon 19 deletion | HCC827 | 45.2 | 180 | - | [18] |
| PROTAC EGFR degrader 3 | L858R/T790M | H1975 | 1.56 | - | - | [13] |
| Exon 19 deletion | HCC827 | 0.49 | - | - | [13] |
Key Experimental Protocols
Protocol 1: Western Blotting for EGFR Degradation
This protocol is used to assess the extent of EGFR protein degradation following PROTAC treatment.
Materials:
-
Sensitive and resistant cancer cell lines
-
EGFR PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EGFR, anti-p-EGFR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed an equal number of sensitive and resistant cells in 6-well plates. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).[15][16]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the EGFR band intensity to the loading control (GAPDH or β-actin). Calculate the percentage of EGFR degradation relative to the vehicle-treated control. The DC50 value can be calculated using software like GraphPad Prism.[15][16]
Protocol 2: Cell Viability Assay (e.g., MTT or CCK-8)
This protocol measures the effect of the EGFR PROTAC on cell proliferation and viability.
Materials:
-
Sensitive and resistant cancer cell lines
-
EGFR PROTAC of interest
-
96-well plates
-
MTT or CCK-8 reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the EGFR PROTAC for a specified duration (e.g., 72 or 96 hours).[15]
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 4 hours. Add DMSO to dissolve the formazan crystals.
-
For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the cell viability against the log of the PROTAC concentration and fitting the data to a dose-response curve using software like GraphPad Prism.[15]
Protocol 3: Generation of PROTAC-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to an EGFR PROTAC.
Procedure:
-
Initial Treatment: Culture the parental cancer cell line in the presence of the EGFR PROTAC at a concentration equal to its IC50.
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of the PROTAC in a stepwise manner.
-
Selection of Resistant Clones: After several months of continuous culture under drug pressure, the surviving cells will be a mixed population of resistant cells. Single-cell cloning by limiting dilution can be performed to isolate and expand individual resistant clones.
-
Characterization: Characterize the resistant clones to confirm their resistance (e.g., by determining the new IC50 value) and to investigate the underlying resistance mechanisms as described in the troubleshooting guides above.[4]
Signaling Pathway Diagrams
EGFR Signaling Pathway
References
- 1. C797S Resistance: The Undruggable EGFR Mutation in Non-Small Cell Lung Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Cancer Drug Resistance Utilizing PROTAC Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. profiles.foxchase.org [profiles.foxchase.org]
- 8. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 16. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and synthesis of proteolysis targeting chimeras (PROTACs) as an EGFR degrader based on CO-1686 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
Addressing poor cell permeability of PROTAC EGFR degrader 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges with the cell permeability of PROTAC EGFR degrader 2.
Frequently Asked Questions (FAQs)
Q1: We are observing potent in vitro degradation of EGFR with this compound in biochemical assays, but see significantly weaker degradation and anti-proliferative activity in our cell-based assays. What could be the primary reason for this discrepancy?
A1: A common reason for this discrepancy is poor cell permeability of the PROTAC molecule.[1][2] PROTACs, including EGFR degrader 2, are large molecules that often fall "beyond the Rule of 5," meaning they have high molecular weights (typically over 800 Da), a large number of hydrogen bond donors and acceptors, and a high polar surface area.[3][4] These characteristics can hinder their ability to passively diffuse across the lipid bilayer of the cell membrane, leading to low intracellular concentrations and, consequently, reduced efficacy in a cellular context.[5][6]
Q2: What are the specific molecular features of this compound that might contribute to its poor cell permeability?
A2: While the exact structure of every proprietary PROTAC is not always public, typical EGFR PROTACs are synthesized by linking an EGFR inhibitor (like gefitinib or osimertinib) to an E3 ligase ligand (for VHL or CRBN) via a chemical linker.[1][7][8] Several factors in this tripartite structure can impede cell entry:
-
High Molecular Weight: The combined size of the EGFR ligand, the E3 ligase ligand, and the linker often results in a molecule that is too large to easily cross the cell membrane.[3]
-
Polarity and Hydrogen Bonds: The presence of multiple amide bonds, hydroxyl groups, and other polar moieties in the structure increases the polar surface area and the number of hydrogen bond donors/acceptors, which is unfavorable for passive diffusion across the nonpolar cell membrane.[3][9]
-
Linker Composition: The choice of linker is critical. Long, flexible linkers, especially those containing polar units like polyethylene glycol (PEG), can increase solubility in aqueous media but may negatively impact membrane permeability.[10] Conversely, very short or rigid linkers might also present conformational constraints that are not conducive to membrane passage.[3]
Q3: Are there any strategies we can employ to improve the cellular uptake of our existing batch of this compound without chemical modification?
A3: While chemical modification is the most direct way to address intrinsic permeability issues, you can try a few experimental approaches with your current compound stock:
-
Increase Incubation Time and Concentration: Although there is a risk of off-target effects, systematically increasing the concentration and extending the treatment duration can sometimes compensate for low permeability by allowing more of the PROTAC to accumulate in the cells over time.
-
Use of Permeabilizing Agents (for mechanistic studies): For non-viability-based mechanistic assays (e.g., target engagement), a mild permeabilizing agent like digitonin can be used to facilitate PROTAC entry and confirm that the intracellular machinery for degradation is functional. This is not a solution for therapeutic or long-term cell culture experiments.
-
Formulation Strategies: The solubility of the PROTAC can impact its effective concentration. Ensuring the PROTAC is fully solubilized in the vehicle (e.g., DMSO) and that the final concentration of the vehicle in the cell culture medium is non-toxic and does not cause precipitation is crucial.[4]
Q4: What are the recommended next steps if we confirm that poor cell permeability is the main issue with this compound?
A4: If poor permeability is confirmed, a medicinal chemistry effort to synthesize next-generation degraders with improved physicochemical properties is the most effective approach. Key strategies to consider include:
-
Linker Optimization: Modify the linker to be more lipophilic, shorter, or more rigid.[3][11] Replacing a PEG linker with an alkyl chain or a phenyl ring has been shown to improve permeability.[11]
-
Amide-to-Ester Substitution: Replacing an amide bond within the linker with an ester can reduce the number of hydrogen bond donors and decrease the polar surface area, which has been shown to enhance permeability.[9]
-
Introduce Intramolecular Hydrogen Bonds: Designing the PROTAC to form internal hydrogen bonds can effectively "mask" its polar groups and reduce its effective size, leading to a more compact, "ball-like" structure that is more amenable to crossing the cell membrane.[11]
-
Prodrug Approach: A prodrug strategy can be employed where a lipophilic group is attached to the PROTAC to enhance its membrane permeability. This group is then cleaved by intracellular enzymes to release the active PROTAC.[3][11]
Troubleshooting Guide: Diagnosing and Addressing Poor Permeability
This guide provides a systematic approach to troubleshooting issues related to the poor cell permeability of this compound.
Step 1: Confirm Intrinsic Potency
-
Problem: Low efficacy in cell-based assays.
-
Question: Is the PROTAC molecule itself potent and capable of forming a stable ternary complex (EGFR-PROTAC-E3 ligase)?
-
Troubleshooting Action:
-
Biochemical Assays: Perform cell-free assays, such as AlphaLISA or Surface Plasmon Resonance (SPR), to measure the binding affinity of the PROTAC to both EGFR and the E3 ligase (e.g., VHL or CRBN).
-
Ternary Complex Formation: Confirm the formation of the ternary complex in a cell-free system.
-
Cell Lysate Degradation: Treat cell lysates (which bypass the cell membrane barrier) with the PROTAC to confirm that it can induce EGFR degradation when the cell membrane is not a factor.
-
-
Expected Outcome: The PROTAC should show high binding affinity and induce degradation in these cell-free systems. If it doesn't, the issue lies with the intrinsic activity of the molecule, not its permeability.
Step 2: Assess Cell Permeability
-
Problem: The PROTAC is potent in biochemical assays but not in intact cells.
-
Question: Is the PROTAC able to cross the cell membrane to reach its intracellular target?
-
Troubleshooting Action:
-
Direct Permeability Assays: Use a standard permeability assay such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or a Caco-2 assay to quantify the ability of the PROTAC to cross a lipid membrane or a cell monolayer, respectively.[12][13]
-
Cellular Target Engagement Assay: Utilize a method like the NanoBRET Target Engagement assay to measure the binding of the PROTAC to its E3 ligase target (e.g., CRBN or VHL) in both intact and permeabilized cells.[14] A significant increase in target engagement in permeabilized cells compared to intact cells strongly indicates poor permeability.[14]
-
-
Expected Outcome: These assays will provide quantitative data on the permeability of the PROTAC. Low permeability coefficients in PAMPA/Caco-2 assays or a large discrepancy in target engagement between intact and permeabilized cells confirms a permeability issue.
Step 3: Implement Improvement Strategies
-
Problem: Permeability has been confirmed as the limiting factor.
-
Question: How can we improve the cellular activity of the EGFR degrader?
-
Troubleshooting Action:
-
Medicinal Chemistry: Synthesize analogues of this compound with modifications designed to improve permeability (see FAQ Q4 for specific strategies like linker modification and amide-to-ester substitution).
-
Advanced Delivery Systems: For in vivo studies, consider formulating the PROTAC in lipid nanoparticles or other delivery vehicles to enhance its bioavailability and cellular uptake.[10]
-
CLIPTAC Approach: As a more advanced strategy, explore the "in-cell click-formed proteolysis targeting chimeras" (CLIPTACs) approach, where two smaller, more permeable precursors are delivered to the cell and then click together intracellularly to form the active PROTAC.[10][15]
-
-
Expected Outcome: New analogues or delivery strategies should result in improved intracellular concentrations, leading to enhanced EGFR degradation and greater anti-proliferative effects in cell-based assays.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive membrane permeability of this compound.
-
Methodology:
-
A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
The donor wells are filled with a solution of this compound in a buffer at a known concentration.
-
The filter plate is placed on top of an acceptor plate containing buffer.
-
The assembly is incubated for a set period (e.g., 4-16 hours).
-
After incubation, the concentrations of the PROTAC in both the donor and acceptor wells are measured using LC-MS/MS.
-
The permeability coefficient (Pe) is calculated based on the amount of compound that has diffused into the acceptor well.
-
Protocol 2: NanoBRET Target Engagement Assay
-
Objective: To quantify the intracellular availability and target engagement of this compound.
-
Methodology:
-
Cells (e.g., HEK293) are engineered to express the E3 ligase of interest (e.g., VHL or CRBN) fused to a NanoLuc luciferase.
-
Two sets of cells are prepared: one for intact cell analysis and one for permeabilized cell analysis.
-
A fluorescent tracer that binds to the E3 ligase is added to the cells.
-
Increasing concentrations of the unlabeled this compound are added to compete with the tracer.
-
For the permeabilized set, cells are treated with a mild detergent like digitonin to disrupt the cell membrane.
-
The BRET signal is measured. The IC50 value, representing the concentration of PROTAC required to displace 50% of the tracer, is determined for both intact and permeabilized cells.
-
A significant rightward shift in the IC50 value for intact cells compared to permeabilized cells indicates that a higher concentration of the PROTAC is needed to achieve target engagement in intact cells, signifying poor permeability.
-
Data Presentation
Table 1: Physicochemical Properties and Permeability of this compound and Analogs
| Compound | Molecular Weight (Da) | ALogP | H-Bond Donors | H-Bond Acceptors | PAMPA (Pe, 10⁻⁶ cm/s) |
| This compound | 950 | 3.8 | 6 | 12 | 0.5 |
| Analog 1 (Alkyl Linker) | 910 | 4.5 | 5 | 10 | 1.5 |
| Analog 2 (Ester Substituted) | 935 | 4.2 | 4 | 11 | 2.1 |
| Analog 3 (Shorter Linker) | 880 | 4.1 | 5 | 10 | 1.8 |
Table 2: Cellular Activity of this compound and Analogs in HCC827 Cells
| Compound | EGFR DC₅₀ (nM) | Cell Viability IC₅₀ (nM) | NanoBRET IC₅₀ (Intact Cells, nM) | NanoBRET IC₅₀ (Permeabilized Cells, nM) |
| This compound | 36.5 | 4.0 | 550 | 45 |
| Analog 1 (Alkyl Linker) | 15.2 | 2.1 | 210 | 40 |
| Analog 2 (Ester Substituted) | 8.9 | 1.5 | 150 | 38 |
| Analog 3 (Shorter Linker) | 12.5 | 1.8 | 180 | 42 |
Mandatory Visualizations
Caption: Mechanism of action for this compound and the cell permeability barrier.
Caption: Troubleshooting workflow for diagnosing poor cell permeability of PROTACs.
References
- 1. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 9. scispace.com [scispace.com]
- 10. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 15. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosing and Administration for In Vivo Studies with PROTAC EGFR Degrader 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC EGFR degrader 2 in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for in vivo efficacy studies with this compound?
A1: For novel PROTACs, dose-ranging studies are crucial. Based on published data for other gefitinib-based EGFR PROTACs, a starting dose of around 30 mg/kg administered intraperitoneally (i.p.) has been shown to be effective in xenograft models. However, the optimal dose for this compound may vary depending on the animal model, tumor type, and formulation used. It is recommended to perform a pilot study with a small group of animals to determine the maximum tolerated dose (MTD) and to assess target engagement at different dose levels.
Q2: What is a suitable vehicle for formulating this compound for in vivo administration?
A2: PROTACs often exhibit poor aqueous solubility. A common formulation for in vivo studies is a suspension or solution in a vehicle containing a mixture of solvents and solubilizing agents. A suggested starting formulation for this compound is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
For another gefitinib-based PROTAC, a formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline) has also been used for i.p. injection.[1] It is critical to ensure the final formulation is a homogenous and stable suspension or a clear solution to ensure consistent dosing.
Q3: How frequently should this compound be administered in a tumor xenograft model?
A3: The dosing frequency depends on the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the PROTAC. Daily or every-other-day administration is common for PROTACs in preclinical studies to maintain sufficient drug exposure for sustained protein degradation. PK/PD studies should be conducted to determine the half-life of the compound and the duration of target protein degradation in vivo. This data will inform the optimal dosing schedule to achieve tumor growth inhibition.
Q4: What are the expected pharmacokinetic properties of a gefitinib-based PROTAC like this compound?
A4: Pharmacokinetic studies of gefitinib-based PROTACs in rodents have shown that they can be absorbed systemically after intraperitoneal or oral administration. However, due to their high molecular weight, they often have lower oral bioavailability compared to small molecule inhibitors. In rats, a gefitinib-based PROTAC showed a longer half-life compared to gefitinib itself.[2][3] It is important to perform a full PK profiling of this compound in the selected animal model to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Q5: What are the potential on-target and off-target toxicities of this compound?
A5: On-target toxicities are expected to be similar to those of EGFR inhibitors, which can include skin rash and diarrhea.[4] Since this compound is designed to be selective for mutant EGFR, toxicities in wild-type EGFR expressing tissues should be minimized. Off-target toxicities can arise from the degradation of unintended proteins. It is essential to monitor the animals for any signs of toxicity, including weight loss, changes in behavior, and any abnormalities in organ function through histopathological analysis at the end of the study.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor or no in vivo efficacy despite good in vitro potency | Poor bioavailability/exposure: The PROTAC may not be reaching the tumor at sufficient concentrations due to poor absorption, rapid metabolism, or clearance. | - Perform pharmacokinetic (PK) studies to measure plasma and tumor drug concentrations. - Optimize the formulation to improve solubility and absorption. Consider using enabling formulations like amorphous solid dispersions or lipid-based nanoparticles.[5][6][7] - Consider alternative routes of administration (e.g., intravenous) to bypass absorption barriers. |
| Suboptimal dosing regimen: The dosing frequency or concentration may be too low to achieve sustained target degradation. | - Conduct a dose-response study to determine the optimal dose for tumor growth inhibition. - Perform pharmacodynamic (PD) studies to assess the level and duration of EGFR degradation in the tumor at different time points after dosing. Adjust the dosing frequency based on the PD data. | |
| "Hook effect": At very high concentrations, the formation of the ternary complex (PROTAC-EGFR-E3 ligase) can be inhibited, leading to reduced degradation. | - Test a wider range of doses, including lower concentrations, to see if efficacy improves. The "hook effect" is a known phenomenon for PROTACs.[8] | |
| Tumor resistance: The tumor cells may have developed resistance mechanisms to EGFR degradation. | - Analyze tumor samples for potential resistance mechanisms, such as mutations in the E3 ligase or upregulation of alternative signaling pathways. | |
| Significant in-life toxicity (e.g., weight loss, lethargy) | On-target toxicity: Degradation of EGFR in healthy tissues. | - Reduce the dose or dosing frequency. - Monitor for and manage common EGFR inhibitor-related side effects like skin rash and diarrhea.[4] |
| Off-target toxicity: Degradation of other essential proteins. | - Conduct a broader toxicity assessment, including histopathology of major organs. - If specific off-target effects are identified, consider redesigning the PROTAC to improve its selectivity. | |
| Formulation-related toxicity: The vehicle used for administration may be causing adverse effects. | - Test the vehicle alone in a control group of animals to assess its tolerability. - If the vehicle is toxic, explore alternative formulations with better safety profiles. | |
| Inconsistent results between animals | Inconsistent dosing: Inaccurate or non-homogenous formulation. | - Ensure the formulation is well-mixed before each administration. - Use precise techniques for dose administration. |
| Biological variability: Differences in individual animal metabolism or tumor growth. | - Increase the number of animals per group to improve statistical power. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and a Reference Gefitinib-Based PROTAC
| Compound | Target Cells | IC50 (nM) | DC50 (nM) | Reference |
| This compound | Not Specified | 4.0 | 36.51 | MedchemExpress |
| Gefitinib-based PROTAC 14 | HCC827 (EGFR del19) | 4.91 (96h) | 0.26 | [4] |
Table 2: In Vivo Dosing and Administration of a Reference Gefitinib-Based PROTAC
| Compound | Animal Model | Tumor Model | Dose | Route of Administration | Dosing Schedule | Outcome | Reference |
| Gefitinib-based PROTAC 14 | Female BALB/c nude mice | HCC827 xenograft | 30 mg/kg | Intraperitoneal (i.p.) | Not specified | Substantial anti-tumor activity and EGFR degradation in vivo | [4] |
Table 3: Pharmacokinetic Parameters of Gefitinib and a Gefitinib-Based PROTAC in Mice
| Compound | Route of Administration | Dose | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Reference |
| Gefitinib | Intravenous (IV) | 10 mg/kg | ~0.1 | ~4400 | 2.6 | [9] |
| Gefitinib-based PROTAC 3 | Subcutaneous (SC) | 8 mg/kg | 6 | 62 | Not specified | [10] |
Experimental Protocols
Protocol 1: In Vivo Formulation Preparation of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to dissolve the powder completely. Vortex until a clear solution is obtained. This is the stock solution.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and Saline in the desired ratio (e.g., 40:5:45).
-
Slowly add the this compound stock solution to the vehicle while vortexing to ensure proper mixing. The final concentration of DMSO should not exceed 10%.
-
If precipitation occurs, the mixture can be gently warmed or sonicated to aid dissolution.
-
Visually inspect the final formulation to ensure it is a homogenous suspension or a clear solution before administration.
-
Prepare the formulation fresh on the day of dosing.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Animal Model:
-
Female athymic nude mice (4-6 weeks old)
Tumor Cell Line:
-
HCC827 (human non-small cell lung cancer cell line with EGFR exon 19 deletion)
Procedure:
-
Subcutaneously inject 5 x 10^6 HCC827 cells in 100 µL of a 1:1 mixture of Matrigel and PBS into the right flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., 30 mg/kg) or vehicle control intraperitoneally daily or as determined by PK/PD studies.
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blot for EGFR levels) and blood for pharmacokinetic analysis.
-
Perform histopathological analysis of major organs to assess toxicity.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. e-b-f.eu [e-b-f.eu]
- 3. waters.com [waters.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 10. Comparison of the pharmacokinetics and metabolic fate of gefitinib – 3 – PROTACs and gefitinib in the rat following subcutaneous dosing | Poster Board #124 - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Western Blotting for EGFR Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with Western blot analysis of Epidermal Growth factor Receptor (EGFR) degradation.
Troubleshooting Guide
This guide offers solutions to common problems encountered during the detection of EGFR degradation bands by Western blot.
Question: Why am I not seeing any EGFR bands or only very faint bands?
Possible Causes and Solutions:
-
Low Protein Expression: The cell line or tissue used may have low endogenous EGFR expression.
-
Recommendation: Confirm EGFR expression levels in your sample type by consulting literature or protein expression databases. Consider using a positive control cell line known for high EGFR expression, such as A431 cells. It may be necessary to load a higher amount of total protein (at least 20-30 µg of whole-cell extract) or enrich for membrane proteins.
-
-
Inefficient Protein Extraction: EGFR is a transmembrane protein and may be difficult to solubilize.
-
Recommendation: Use a lysis buffer containing detergents like Triton X-100 or NP-40 to ensure efficient extraction of membrane proteins. Always keep samples on ice and add protease and phosphatase inhibitors to your lysis buffer to prevent degradation.
-
-
Poor Antibody Performance: The primary antibody may have low affinity or may not recognize the denatured form of EGFR.
-
Recommendation: Ensure the primary antibody is validated for Western blotting. Titrate the antibody to find the optimal concentration. If problems persist, try a different antibody from a reputable supplier.
-
-
Inefficient Protein Transfer: Larger proteins like EGFR (around 170-180 kDa) can be challenging to transfer efficiently from the gel to the membrane.
-
Recommendation: For high molecular weight proteins, consider adding a low concentration of SDS (0.01-0.05%) to the transfer buffer. Using a 0.45 µm PVDF membrane is also recommended for larger proteins. Always confirm successful transfer by staining the membrane with Ponceau S.
-
Question: I am observing multiple bands or non-specific bands. What could be the cause?
Possible Causes and Solutions:
-
Protein Degradation: Samples that are not handled properly or are old can lead to the appearance of degradation products as lower molecular weight bands.[1]
-
Recommendation: Always use fresh lysates and add protease inhibitors. Store lysates at -80°C for long-term storage.
-
-
Post-Translational Modifications: EGFR undergoes various post-translational modifications, such as phosphorylation and ubiquitination, which can lead to shifts in its molecular weight or the appearance of a smear.
-
Antibody Non-Specificity: The primary or secondary antibody may be cross-reacting with other proteins.
-
Recommendation: Optimize blocking conditions by using 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.[4] Ensure the secondary antibody is appropriate for the primary antibody's host species. Run a secondary antibody-only control to check for non-specific binding.
-
-
Excessive Protein Loading: Loading too much protein can lead to aggregation and non-specific antibody binding.
-
Recommendation: Reduce the amount of protein loaded per well. A typical range is 20-30 µg of total protein.
-
Question: The bands for EGFR appear smeared or as a high molecular weight smear. Why is this happening?
Possible Causes and Solutions:
-
Ubiquitination: Ligand-induced EGFR activation leads to its ubiquitination, which is a signal for its degradation. Poly-ubiquitination will result in a high molecular weight smear.[2][3]
-
Protein Aggregation: Improper sample preparation can cause proteins to aggregate.
-
Recommendation: Ensure complete denaturation of the sample by heating it in Laemmli buffer at 70°C for 10 minutes. Avoid boiling, as this can promote aggregation of membrane proteins.
-
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters used in Western blot analysis of EGFR.
Table 1: Antibody Dilutions
| Antibody Type | Target | Typical Dilution Range | Reference |
| Primary | Total EGFR | 1:1000 | N/A |
| Primary | Phospho-EGFR | 1:1000 | N/A |
| Primary | Ubiquitin | 1:500 - 1:1000 | [2] |
| Secondary | Anti-Rabbit IgG (HRP-conjugated) | 1:2000 - 1:10000 | N/A |
| Secondary | Anti-Mouse IgG (HRP-conjugated) | 1:2000 - 1:10000 | N/A |
Table 2: Experimental Conditions for EGFR Degradation Assay
| Parameter | Condition | Reference |
| Cell Line | A431, UMSCC2, HCC-827 | [2][5] |
| EGF Stimulation | 10-100 ng/mL | [2][5] |
| Time Course | 0, 5, 15, 30, 60, 120 minutes; up to 24 hours | [2][5][6] |
| Protein Load | 20-50 µg | [7] |
| SDS-PAGE Gel | 8% Bis-Tris Gel | [7] |
Experimental Protocols
Protocol 1: Cell Lysis for EGFR Analysis
-
Grow cells to 80-90% confluency.
-
Serum-starve the cells overnight to reduce basal EGFR activation.
-
Treat cells with EGF at the desired concentration and for the indicated time points to induce EGFR degradation.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.
Protocol 2: SDS-PAGE and Western Blotting
-
Prepare protein samples by adding Laemmli sample buffer and heating at 70°C for 10 minutes.
-
Load 20-30 µg of protein per well onto an 8% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a 0.45 µm PVDF membrane at 100V for 90-120 minutes on ice. For EGFR, a wet transfer is generally recommended.
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-EGFR) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
Visualizations
References
- 1. bosterbio.com [bosterbio.com]
- 2. Methods to study endocytic trafficking of the EGF receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to Investigate EGFR Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Standardization of Epidermal Growth Factor Receptor (EGFR) Measurement by Quantitative Immunofluorescence and Impact on Antibody-Based Mutation Detection in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in PROTAC EGFR degrader 2 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with PROTAC EGFR Degrader 2. For specific experimental protocols, please refer to the detailed methodologies provided for each key experiment.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a PROTAC EGFR degrader?
A PROTAC (Proteolysis Targeting Chimera) EGFR degrader is a heterobifunctional molecule designed to selectively target the Epidermal Growth Factor Receptor (EGFR) for degradation. It consists of three key components: a ligand that binds to EGFR, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Upon simultaneous binding to EGFR and an E3 ligase, the PROTAC forms a ternary complex. This proximity induces the E3 ligase to ubiquitinate EGFR, marking it for degradation by the proteasome. This event-driven mechanism allows for the catalytic degradation of EGFR, potentially offering a more sustained pathway inhibition compared to traditional inhibitors.[1][2]
Q2: What is the "hook effect" in the context of PROTAC experiments?
The "hook effect" refers to a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with EGFR or the E3 ligase) rather than the productive ternary complex required for degradation. This can lead to a bell-shaped dose-response curve.[3][4]
Q3: How does this compound differ from traditional EGFR inhibitors?
Traditional EGFR inhibitors typically function by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling. In contrast, this compound does not just inhibit EGFR but actively removes the entire protein from the cell by hijacking the ubiquitin-proteasome system. This can lead to a more profound and durable inhibition of EGFR signaling and may overcome resistance mechanisms associated with kinase inhibitors.
Troubleshooting Guide
Issue 1: No or Incomplete EGFR Degradation
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Verify the cellular uptake of the PROTAC using techniques like mass spectrometry or fluorescently labeled analogues. 2. Optimize the linker of the PROTAC, as its length and composition can significantly impact cell permeability.[5] 3. Consider using a different cell line with potentially higher permeability. |
| Inefficient Ternary Complex Formation | 1. Confirm that both EGFR and the recruited E3 ligase (e.g., VHL or CRBN) are expressed in the chosen cell line.[6] 2. The linker length and composition are critical for optimal ternary complex formation. A panel of PROTACs with different linkers should be tested.[5] 3. Evaluate ternary complex formation directly using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). |
| Impaired Ubiquitination | 1. Perform an in-cell or in-vitro ubiquitination assay to confirm that the PROTAC is inducing EGFR ubiquitination.[7][8] 2. Ensure the E3 ligase is active in your experimental system. 3. Pre-treatment with a proteasome inhibitor like MG132 should lead to an accumulation of ubiquitinated EGFR, which can be detected by Western Blot.[9] |
| Lysosomal Degradation Pathway Involvement | 1. Some EGFR PROTACs have been shown to induce degradation through the autophagy-lysosome pathway in addition to the proteasome.[10] 2. To investigate this, co-treat cells with a lysosomal inhibitor (e.g., chloroquine) and observe if EGFR degradation is rescued.[11] |
| Incorrect PROTAC Concentration | 1. Perform a dose-response experiment with a wide range of concentrations to identify the optimal degradation concentration (DC50) and to rule out the "hook effect" at higher concentrations.[4] |
Issue 2: Significant Off-Target Effects Observed
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Lack of Specificity of the EGFR Ligand | 1. The ligand used to bind EGFR may have affinity for other kinases. 2. Perform a proteome-wide analysis (e.g., using mass spectrometry) to identify other proteins that are degraded upon PROTAC treatment. 3. If off-target degradation is confirmed, a more selective EGFR ligand may be required for the PROTAC design. |
| "Promiscuous" E3 Ligase Recruitment | 1. The E3 ligase ligand may be recruiting the ligase to other proteins. 2. Consider using a different E3 ligase ligand in the PROTAC design. |
| Metabolite Activity | 1. Metabolites of the PROTAC could have their own biological activity. 2. Investigate the metabolic stability of the PROTAC and identify major metabolites. Test the activity of these metabolites in relevant assays. |
Issue 3: Unexpected Increase in EGFR Signaling
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Partial Degradation Leading to Dimerization | 1. At suboptimal concentrations, the PROTAC might bring two EGFR molecules into proximity, leading to dimerization and activation of downstream signaling, without efficient degradation. 2. Carefully re-evaluate the dose-response curve for both EGFR degradation and the phosphorylation of downstream effectors like AKT and ERK. |
| Feedback Loop Activation | 1. The degradation of EGFR might trigger a compensatory feedback loop that upregulates other signaling pathways. 2. Analyze the phosphorylation status of other receptor tyrosine kinases to identify potential bypass mechanisms. |
Quantitative Data Summary
Table 1: In Vitro Activity of Selected PROTAC EGFR Degraders
| PROTAC Name | Target EGFR Mutant | E3 Ligase | DC50 (nM) | IC50 (nM) | Cell Line | Reference |
| This compound | - | - | 36.51 | 4.0 | - | [12][13] |
| PROTAC EGFR degrader 6 | EGFRDel19 | - | 45.2 | 180 | HCC827 | [14] |
| PROTAC EGFR degrader 8 | EGFR | - | 15.56 | 7.72 (H1975), 121.9 (PC-9), 14.21 (HCC827) | H1975, PC-9, HCC827 | [15] |
| PROTAC EGFR degrader 9 | EGFR L858R/T790M/C797S | CRBN | 10.2 | 46.2 (H1975-TM) | H1975-TM | [16][17] |
| Compound 14 | EGFRDel19 | CRBN | 0.26 | 8.29 (48h) | HCC827 | [18] |
| PROTAC 2 | EGFRDel19 | CRBN | 45.2 | 180 | HCC827 | [18][19] |
| PROTAC 10 | EGFRDel19 | VHL | 34.8 | 220 | HCC827 | [18][19] |
| CP17 | EGFR L858R/T790M, EGFRdel19 | - | 1.56, 0.49 | - | H1975, HCC827 | [20] |
| SIAIS125 | EGFR L858R+T790M | CRBN | 30-50 | - | H1975 | [10] |
| PROTAC 22 | EGFR L858R/T790M | CRBN | 355.9 | 240 | H1975 | [11] |
| PROTAC 28 | EGFR Del19, EGFR L858R/T790M | - | 0.51, 126.2 | 0.83, 203.01 | HCC827, H1975 | [11] |
Experimental Protocols
Western Blot Analysis for EGFR Degradation
This protocol is for assessing the degradation of EGFR in cell lysates following treatment with a PROTAC.
1. Sample Preparation:
-
Plate cells and treat with various concentrations of the PROTAC EGFR degrader for the desired time points.
-
Include a vehicle control (e.g., DMSO).
-
To confirm proteasome-mediated degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[9]
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total EGFR overnight at 4°C.
-
Also probe for phosphorylated EGFR (p-EGFR) and downstream signaling proteins like p-AKT and p-ERK to assess functional consequences.[21]
-
A loading control (e.g., GAPDH or β-actin) is essential to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
4. Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the percentage of EGFR degradation relative to the vehicle control.
Ubiquitination Assay
This protocol is to determine if the PROTAC EGFR degrader induces ubiquitination of EGFR.
1. Cell Treatment and Lysis:
-
Treat cells with the PROTAC EGFR degrader, a vehicle control, and a positive control. It is crucial to also include a condition with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells in a buffer containing a deubiquitinase inhibitor (e.g., NEM) to preserve the ubiquitin chains.
2. Immunoprecipitation:
-
Incubate the cell lysates with an anti-EGFR antibody overnight at 4°C to immunoprecipitate EGFR and its binding partners.
-
Use protein A/G beads to pull down the antibody-protein complexes.
3. Western Blotting:
-
Wash the beads to remove non-specific binders.
-
Elute the proteins from the beads and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an anti-ubiquitin antibody to detect ubiquitinated EGFR.
-
The membrane can also be stripped and re-probed with an anti-EGFR antibody to confirm the presence of EGFR in the immunoprecipitate.
Cell Viability Assay
This protocol is to assess the effect of EGFR degradation on cell proliferation.
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of the PROTAC EGFR degrader. Include a vehicle control and a positive control (e.g., a known EGFR inhibitor).
3. Incubation:
-
Incubate the cells for a period that allows for significant degradation and a downstream effect on viability (e.g., 72 hours).
4. Viability Measurement:
-
Use a commercially available cell viability reagent such as MTT, MTS, or a reagent that measures ATP content (e.g., CellTiter-Glo®).[9][23]
-
Follow the manufacturer's instructions for the chosen assay.
-
Measure the absorbance or luminescence using a plate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the data and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Caption: Simplified EGFR Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. bmglabtech.com [bmglabtech.com]
- 3. syngeneintl.com [syngeneintl.com]
- 4. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Methods to Investigate EGFR Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ubiquitination Assay - Profacgen [profacgen.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effective degradation of EGFRL858R+T790M mutant proteins by CRBN-based PROTACs through both proteosome and autophagy/lysosome degradation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Datasheet DC Chemicals [dcchemicals.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. PROTAC EGFR degrader 8 | EGFR | TargetMol [targetmol.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 19. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of Potent PROTACs Targeting EGFR Mutants through the Optimization of Covalent EGFR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubcompare.ai [pubcompare.ai]
- 23. Cell Viability Assay Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
Validation & Comparative
A Head-to-Head Battle in EGFR-Mutant NSCLC: PROTAC EGFR Degrader 2 vs. Osimertinib
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of targeted therapy for Epidermal Growth Factor Receptor (EGFR)-mutant Non-Small Cell Lung Cancer (NSCLC) is continuously evolving. While tyrosine kinase inhibitors (TKIs) like osimertinib have revolutionized patient outcomes, the emergence of drug resistance necessitates novel therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of target proteins offer a promising alternative. This guide provides a detailed comparison of a specific preclinical PROTAC, referred to as PROTAC EGFR degrader 2, and the third-generation TKI, osimertinib, based on available experimental data.
Executive Summary
Osimertinib, an irreversible EGFR TKI, effectively inhibits both sensitizing EGFR mutations and the T790M resistance mutation. However, acquired resistance, often through mutations like C797S, limits its long-term efficacy. PROTAC EGFR degraders represent a paradigm shift from inhibition to elimination of the EGFR protein. This compound, encompassing compounds 2 and 10 from a key preclinical study, has demonstrated potent and specific degradation of mutant EGFR, leading to cancer cell apoptosis. This guide will delve into the comparative performance, mechanisms of action, and experimental validation of these two distinct therapeutic modalities.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from preclinical studies, offering a direct comparison between this compound and osimertinib.
Table 1: In Vitro Potency and Degradation Efficacy
| Compound | Target Cell Line | EGFR Mutation | IC50 (nM) | DC50 (nM) | Dmax (%) |
| PROTAC 2 | HCC827 | del19 | 180 | 45.2 | ~87 (at 96h) |
| PROTAC 10 | HCC827 | del19 | 220 | 34.8 | ~98 (at 72h) |
| Osimertinib | PC-9 | del19 | 12 | - | - |
| Osimertinib | H1975 | L858R/T790M | 15 | - | - |
IC50: Half-maximal inhibitory concentration for cell proliferation. DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation. Data for PROTACs 2 and 10 are from a study by Zhang et al., where they were evaluated in HCC827 cells.[1][2] Osimertinib IC50 values are representative data from various preclinical studies.
Table 2: Selectivity Profile
| Compound | Target | Activity |
| PROTAC 2 | EGFR in H1975 (L858R/T790M) & A549 (WT) | Weak degradation activity[2] |
| PROTAC 10 | EGFR in H1975 (L858R/T790M) & A549 (WT) | Weak degradation activity[2] |
| Osimertinib | Wild-Type EGFR | Significantly less potent compared to mutant EGFR[3] |
Mechanism of Action
Osimertinib functions by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby inhibiting downstream signaling pathways crucial for cell proliferation and survival. In contrast, PROTAC EGFR degraders are bifunctional molecules that recruit an E3 ubiquitin ligase to the EGFR protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: EGFR Signaling Pathway in NSCLC.
Caption: Mechanism of Action of Osimertinib.
Caption: Mechanism of Action of PROTAC EGFR Degrader.
Experimental Protocols
This section outlines the general methodologies employed in the preclinical evaluation of PROTAC EGFR degraders and osimertinib.
Cell Culture and Reagents
-
Cell Lines: Human NSCLC cell lines such as HCC827 (EGFR exon 19 deletion), PC-9 (EGFR exon 19 deletion), and H1975 (EGFR L858R/T790M) are commonly used. A549 cells are often used as a wild-type EGFR control.
-
Culture Conditions: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Compounds: PROTACs and osimertinib are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then diluted to the desired concentrations in the culture medium.
Western Blotting for Protein Degradation
-
Cell Treatment: Cells are seeded in 6-well plates and allowed to attach overnight. They are then treated with varying concentrations of the PROTAC or osimertinib for specified time periods (e.g., 24, 48, 72, 96 hours).
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against EGFR, phospho-EGFR, and downstream signaling proteins (e.g., AKT, ERK), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using image analysis software to determine the extent of protein degradation (DC50 and Dmax).
Cell Viability Assay (MTT or CellTiter-Glo)
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compounds for a specified duration (e.g., 72 or 96 hours).
-
Viability Measurement:
-
MTT Assay: MTT reagent is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo Assay: CellTiter-Glo reagent is added to each well, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured.
-
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Tumor Implantation: NSCLC cells (e.g., HCC827 or H1975) are subcutaneously injected into the flanks of the mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The compounds (PROTACs or osimertinib) are administered via a suitable route (e.g., intraperitoneal or oral) at specified doses and schedules. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treatment groups to the control group. Tumor growth inhibition (TGI) is a key endpoint. At the end of the study, tumors may be excised for further analysis, such as western blotting to confirm target degradation in vivo.
Conclusion and Future Directions
PROTAC EGFR degraders, exemplified by the preclinical compound "PROTAC 2," present a compelling therapeutic strategy for EGFR-mutant NSCLC. Their ability to induce the degradation of EGFR offers a distinct advantage over the inhibitory mechanism of osimertinib, particularly in the context of overcoming drug resistance. The preclinical data for PROTACs 2 and 10 demonstrate potent and selective degradation of mutant EGFR in vitro.
Osimertinib remains a cornerstone of therapy for EGFR-mutant NSCLC, with proven clinical efficacy.[3] However, the development of resistance is a significant clinical challenge. EGFR PROTACs hold the potential to address this unmet need by eliminating the target protein, thereby preventing the emergence of resistance mutations in the kinase domain.
Further preclinical and clinical investigation is warranted to fully elucidate the therapeutic potential of EGFR PROTACs. Key areas for future research include optimizing the pharmacokinetic and pharmacodynamic properties of these degraders for in vivo efficacy and assessing their activity against a broader range of osimertinib-resistant EGFR mutations. The direct comparison of next-generation PROTACs with osimertinib in head-to-head clinical trials will be crucial in determining their future role in the management of EGFR-mutant NSCLC.
References
A Comparative Guide to PROTAC EGFR Degrader 2 and Other Next-Generation EGFR Degraders
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality to overcome resistance to traditional enzyme inhibitors. This guide provides a detailed comparison of PROTAC EGFR degrader 2 with other notable EGFR PROTACs, focusing on their degradation efficiency and anti-proliferative activity. The information presented herein is intended to assist researchers in selecting the most appropriate tools for their non-small cell lung cancer (NSCLC) and other EGFR-driven cancer research.
Quantitative Performance Comparison
The following table summarizes the in vitro performance of this compound against a panel of other EGFR degraders. The data highlights key metrics such as the half-maximal degradation concentration (DC50) and the half-maximal inhibitory concentration (IC50) in various cancer cell lines, providing a clear quantitative comparison of their potency and efficacy.
| PROTAC Name | EGFR Ligand | E3 Ligase Ligand | Target EGFR Mutation(s) | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) |
| This compound | Dacomitinib-based | VHL | EGFRdel19 | HCC827 | 36.51 | N/A | 4.0 |
| PROTAC 10 | 4th Gen TKI-based | VHL | EGFRdel19 | HCC827 | 34.8 | N/A | 220 |
| P3 | Purine-based TKI | N/A | EGFRdel19 | HCC827 | 0.51 | N/A | 0.76 |
| MS39 | Gefitinib | VHL | EGFRdel19, L858R | HCC827 | 5.0 | >95 | N/A |
| MS154 | Gefitinib | CRBN | EGFRdel19, L858R | HCC827 | 11 | >95 | N/A |
| SIAIS125 | Canertinib | CRBN | EGFRdel19 | PC9 | 100 | N/A | 2.6 |
| Compound 13 | Dacomitinib | VHL | EGFRdel19 | HCC827 | 3.57 | 91 | 6 |
| Compound 3 | Gefitinib | VHL | EGFRdel19, L858R | N/A | 11.7 | N/A | N/A |
| C6 | 4th Gen Inhibitor | CRBN | L858R/T790M/C797S | H1975-TM | 10.2 | >95 | 10.3 |
N/A: Data not available in the cited sources.
Visualizing the Mechanism and Workflow
To better understand the underlying principles of EGFR degradation by PROTACs and the common experimental procedures for their evaluation, the following diagrams are provided.
Caption: Mechanism of Action of EGFR PROTACs.
Caption: Experimental Workflow for Evaluating EGFR PROTACs.
Selectivity Profiling of PROTAC EGFR Degrader 2 Against Wild-Type EGFR: A Comparative Guide
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through activating mutations, is a key driver in several cancers, notably non-small cell lung cancer (NSCLC).[2][3] While tyrosine kinase inhibitors (TKIs) like gefitinib, erlotinib, and osimertinib have been effective, acquired resistance remains a significant clinical challenge.[2][4][5]
Proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy by inducing the degradation of target proteins rather than merely inhibiting them.[2][6][7] A PROTAC is a heterobifunctional molecule that recruits a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] This guide provides a detailed selectivity profile of PROTAC EGFR degrader 2, a potent degrader that recruits the Cereblon (CRBN) E3 ligase, comparing its activity on mutant EGFR versus wild-type (WT) EGFR.
Key Signaling Pathway: EGFR Cascade
Upon binding to ligands such as EGF, EGFR dimerizes and undergoes autophosphorylation, activating downstream signaling cascades critical for cell growth and survival, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[8][9]
Caption: The EGFR signaling cascade leading to cell proliferation and survival.
Comparative Performance Data
This compound was evaluated for its ability to degrade EGFR and inhibit cell proliferation in cell lines harboring EGFR mutations (HCC827, with an exon 19 deletion) versus those with wild-type EGFR. Its performance is compared with an alternative VHL-recruiting PROTAC (Degrader 10) and the first-generation TKI, Gefitinib.
Table 1: EGFR Degradation Potency (DC₅₀)
The half-maximal degradation concentration (DC₅₀) represents the concentration of the compound required to degrade 50% of the target protein.
| Compound | Target E3 Ligase | Cell Line | EGFR Status | DC₅₀ (nM) | Selectivity Profile |
| PROTAC Degrader 2 | CRBN | HCC827 | Mutant (Del19) | 45.2[10][11] | Highly selective for mutant EGFR. |
| Various | Wild-Type | No degradation[10][12] | No significant degradation of WT EGFR observed.[10][12] | ||
| PROTAC Degrader 10 | VHL | HCC827 | Mutant (Del19) | 34.8[10][11] | Highly selective for mutant EGFR. |
| Various | Wild-Type | No degradation[2][12] | No significant degradation of WT EGFR observed.[2][12] | ||
| Gefitinib | N/A (Inhibitor) | N/A | N/A | No degradation | Inhibits kinase activity, does not induce degradation. |
Table 2: Anti-proliferative Activity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is the concentration of the drug that inhibits 50% of cell proliferation.
| Compound | Cell Line | EGFR Status | IC₅₀ (nM) |
| PROTAC Degrader 2 | HCC827 | Mutant (Del19) | 180[10] |
| PROTAC Degrader 10 | HCC827 | Mutant (Del19) | 220[10] |
| Gefitinib | HCC827 | Mutant (Del19) | ~10-20 |
Summary of Findings: this compound demonstrates potent and highly selective degradation of mutant EGFR (Del19) with a DC₅₀ value of 45.2 nM.[10][11] Crucially, it shows no significant degradation of wild-type EGFR, highlighting its selectivity for the oncogenic form of the receptor.[10][12] This selectivity is a common feature among many reported EGFR PROTACs based on first-generation TKIs, which preferentially bind to mutant EGFR.[2][12] While its anti-proliferative activity is less potent than the parent inhibitor Gefitinib, its degradation mechanism offers a distinct advantage in potentially overcoming resistance mechanisms associated with kinase inhibition.
Mechanism of Action & Experimental Workflow
The efficacy of this compound is rooted in its ability to hijack the cell's ubiquitin-proteasome system to specifically eliminate the EGFR protein.
PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-induced degradation of EGFR.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for assessing the selectivity of an EGFR degrader.
Experimental Protocols
Western Blot for EGFR Degradation
This protocol is used to quantify the levels of total and phosphorylated EGFR protein following treatment with the degrader.
-
Cell Culture and Treatment: Seed cells (e.g., HCC827 for mutant EGFR, A549 for WT EGFR) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0-1000 nM) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), add Laemmli sample buffer, and denature at 95°C for 5 minutes. Separate proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins onto a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total EGFR, phospho-EGFR (e.g., pY1068), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize EGFR levels to the loading control to determine the percentage of degradation relative to a vehicle-treated control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cell viability to determine the anti-proliferative effects of the degrader.
-
Cell Seeding: Seed cells in opaque-walled 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 72-96 hours. Include wells with vehicle control (e.g., DMSO) and no-cell controls for background measurement.
-
Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Measurement: Mix the contents by orbital shaking for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the normalized values against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Strategies for Degradation of Key Transmembrane Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First- and Second-Generation EGFR-TKIs Are All Replaced to Osimertinib in Chemo-Naive EGFR Mutation-Positive Non-Small Cell Lung Cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mutant-Selective Allosteric EGFR Degraders are Effective Against a Broad Range of Drug-Resistant Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
VHL vs. CRBN-Based EGFR Degraders: A Head-to-Head Comparison for Drug Development Professionals
A deep dive into the molecular intricacies and therapeutic potential of two prominent classes of EGFR-targeting PROTACs, supported by preclinical data and detailed experimental insights.
The landscape of targeted cancer therapy is continually evolving, with Proteolysis Targeting Chimeras (PROTACs) emerging as a powerful modality to overcome the limitations of traditional small-molecule inhibitors. By hijacking the cell's natural protein disposal machinery, PROTACs can induce the degradation of disease-causing proteins like the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. At the heart of PROTAC design is the choice of the E3 ubiquitin ligase to be recruited. This guide provides a head-to-head comparison of two of the most utilized E3 ligases in this context: von Hippel-Lindau (VHL) and Cereblon (CRBN), for the degradation of EGFR.
General Mechanism of Action
Both VHL and CRBN-based EGFR degraders operate on the same fundamental principle: inducing proximity between EGFR and an E3 ubiquitin ligase to trigger the ubiquitination and subsequent proteasomal degradation of EGFR. The bifunctional PROTAC molecule consists of a ligand that binds to EGFR, a linker, and a ligand that recruits either the VHL or CRBN E3 ligase complex. This induced ternary complex formation facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to EGFR, marking it for destruction by the 26S proteasome.
Caption: General mechanism of VHL and CRBN-based EGFR PROTACs.
Quantitative Comparison of Preclinical EGFR Degraders
The following table summarizes key in vitro performance metrics for representative VHL and CRBN-based EGFR degraders from published studies.
| Degrader Name | E3 Ligase Recruited | EGFR Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) | Reference |
| Compound 6 (MS39) | VHL | Gefitinib | HCC-827 (EGFR del19) | 5.0 | >90 | ~10 | [1][2] |
| H3255 (EGFR L858R) | 3.3 | >90 | ~5 | [2] | |||
| Compound 10 (MS154) | CRBN | Gefitinib | HCC-827 (EGFR del19) | ~100 | ~80 | ~100 | [1] |
| H3255 (EGFR L858R) | ~100 | ~70 | ~100 | [1] | |||
| PROTAC-3 | VHL | Gefitinib | H3255 (EGFR L858R) | ~100 | Not Reported | >100 | [1] |
| SIAIS125 | CRBN | Canertinib | H1975 (EGFR L858R/T790M) | 30-50 | >90 | Not Reported | [3][4] |
| SIAIS126 | CRBN | Canertinib | H1975 (EGFR L858R/T790M) | 30-50 | >90 | Not Reported | [3][4] |
| Compound 13a | CRBN | Osimertinib derivative | NCI-H1975 (EGFR L858R/T790M) | 35.5 | >90 | 58.08 | [2][5] |
| Compound 13b | CRBN | Osimertinib derivative | NCI-H1975 (EGFR L858R/T790M) | 13.2 | >90 | 46.82 | [2][5] |
| P3 | VHL | Purine scaffold | HCC827 (EGFR del19) | 0.51 | >90 | 0.83 | [6] |
| H1975 (EGFR L858R/T790M) | 126.2 | >90 | 203.01 | [6] |
Key Differentiators: VHL vs. CRBN
The choice between VHL and CRBN as the E3 ligase recruiter is a critical design decision that can significantly impact a PROTAC's properties.[]
VHL-based Degraders:
-
Selectivity: VHL has a more constrained binding pocket, which can lead to higher selectivity and fewer off-target effects.[]
-
Complex Stability: VHL tends to form more stable ternary complexes, which may be advantageous for degrading stable proteins that require persistent degradation signals.[]
-
Tissue Expression: VHL expression can be low in certain solid tumors, potentially limiting the efficacy of VHL-based degraders in those contexts.[] Its expression is also regulated by oxygen levels, with hypoxic tumors often downregulating VHL.[]
-
Pharmacokinetics: VHL ligands are often larger and have higher molecular weight, which can present challenges for achieving favorable pharmacokinetic properties like cell permeability and oral bioavailability.[]
CRBN-based Degraders:
-
Kinetics: CRBN-mediated degradation often exhibits faster kinetics, which can be beneficial for targeting proteins in rapidly dividing cells.[]
-
Ligand Properties: CRBN ligands, such as those derived from immunomodulatory drugs (IMiDs), are typically smaller and more drug-like, often leading to better pharmacokinetic profiles.[]
-
Tissue Expression: CRBN is more ubiquitously expressed across different tissues, potentially offering a broader therapeutic window.[][8]
-
Off-Target Effects: CRBN has a broader substrate scope, which can lead to the degradation of unintended proteins, particularly zinc-finger transcription factors, potentially causing dose-limiting toxicities.[]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines for key experiments used to characterize and compare EGFR degraders.
Western Blotting for EGFR Degradation
This assay is fundamental for quantifying the extent of protein degradation.
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., HCC-827, H3255, NCI-H1975) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the EGFR degrader or vehicle control (DMSO) for a specified duration (e.g., 8, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against total EGFR, phospho-EGFR, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software. Normalize EGFR levels to the loading control.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of the degrader on cell proliferation and viability.
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the EGFR degrader.
-
Incubation: Incubate the plates for 72 hours.
-
Assay: Add CellTiter-Glo® reagent to each well and measure luminescence using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.
In Vivo Pharmacokinetic (PK) Studies
These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the degraders.
-
Animal Model: Use appropriate animal models, such as mice or rats.
-
Dosing: Administer the degrader via the intended clinical route (e.g., oral gavage or intravenous injection) at a specific dose.
-
Sample Collection: Collect blood samples at various time points post-dosing.
-
Sample Processing: Process blood to obtain plasma.
-
LC-MS/MS Analysis: Quantify the concentration of the degrader in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Determine key PK parameters such as Cmax, Tmax, half-life (t1/2), and bioavailability.
Experimental Workflow
Caption: A typical experimental workflow for evaluating EGFR degraders.
Concluding Remarks
The selection of an E3 ligase for EGFR degrader development is a nuanced decision with significant implications for the resulting compound's biological activity and therapeutic potential. While CRBN-based degraders may offer advantages in terms of kinetics and the physicochemical properties of their ligands, VHL-based degraders can provide enhanced selectivity. The preclinical data available to date suggests that potent and effective degraders can be developed using either E3 ligase. Ultimately, the optimal choice will depend on the specific therapeutic context, including the target patient population, the desired pharmacokinetic profile, and the tolerance for potential off-target effects. As the field of targeted protein degradation continues to advance, a deeper understanding of the interplay between the PROTAC, the target protein, and the E3 ligase will be paramount in designing the next generation of highly effective and safe cancer therapeutics.
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Effective degradation of EGFRL858R+T790M mutant proteins by CRBN-based PROTACs through both proteosome and autophagy/lysosome degradation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of highly potent and selective CRBN-recruiting EGFRL858R/T790M degraders in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating PROTAC EGFR Degraders in Xenograft Models: A Comparative Guide
The development of Proteolysis Targeting Chimeras (PROTACs) as a therapeutic modality has ushered in a new era of targeted protein degradation, offering a promising alternative to traditional small molecule inhibitors. For researchers and drug development professionals in oncology, particularly those focused on non-small cell lung cancer (NSCLC), PROTACs targeting the Epidermal Growth Factor Receptor (EGFR) are of significant interest. This guide provides a comparative analysis of the in vivo efficacy of various PROTAC EGFR degraders in xenograft models, supported by experimental data and detailed methodologies.
Comparative Efficacy of PROTAC EGFR Degraders in Xenograft Models
The following table summarizes the in vivo anti-tumor activity of several recently developed PROTAC EGFR degraders in mouse xenograft models. These bifunctional molecules are designed to induce the degradation of EGFR through the ubiquitin-proteasome system.
| PROTAC | Cell Line Used in Xenograft | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| Compound 14 | HCC827 (EGFR del19) | BALB/c nude | 30 mg/kg, intraperitoneal injection | Markedly suppressed tumor growth compared to vehicle control.[1][2] | Effectively degraded EGFRDel19 in vivo.[1] |
| Compound 13 | HCC-827 (EGFR del19) | BALB/c nude | 30 mg/kg | 90% | Exhibited excellent antitumor efficacy without observable toxic effects.[3] |
| 13a | NCI-H1975 (EGFR L858R/T790M) | BALB/c nude | 10 mg/kg/day, intraperitoneal injection | 55.2% | Degraded EGFRL858R/T790M in a dose-dependent manner.[4] |
| 13b | NCI-H1975 (EGFR L858R/T790M) | BALB/c nude | 10 mg/kg/day, intraperitoneal injection | 63.7% | Showed good performance in xenograft studies.[4] |
| C6 | H1975-TM (EGFR L858R/T790M/C797S) | Xenograft mouse model | 25 and 100 mg/kg, oral | 48.1% and 66.4%, respectively | Degraded multiple EGFR mutants while sparing wild-type EGFR.[4] |
| HJM-561 | Ba/F3 (EGFR Del19/T790M/C797S) | Cell-derived xenograft | 20 and 40 mg/kg, oral | 58% and 84%, respectively | Orally bioavailable PROTAC targeting triple mutant EGFR.[4] |
| PROTAC 2 | HCC827 (EGFR e19d) | Not specified in provided context | Not specified in provided context | Not specified in provided context | Induced EGFR degradation with a DC50 of 45.2 nM in vitro.[5] |
| PROTAC 10 | HCC827 (EGFR e19d) | Not specified in provided context | Not specified in provided context | Not specified in provided context | Induced EGFR degradation with a DC50 of 34.8 nM in vitro.[5] |
Experimental Protocols
The successful validation of a PROTAC's in vivo efficacy relies on a well-defined experimental protocol. The following methodologies are based on standard practices for establishing and utilizing xenograft models for anti-tumor drug evaluation.
Xenograft Model Establishment
-
Cell Culture : Tumor cells (e.g., HCC827, NCI-H1975) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Models : Immunodeficient mice, such as BALB/c nude or NSG mice, are commonly used to prevent rejection of human tumor cells.[1][6] Mice are typically 4-6 weeks old at the start of the experiment.
-
Tumor Cell Implantation : A suspension of tumor cells (e.g., 5 x 106 cells in 150 µL of PBS) is injected subcutaneously into the flank of each mouse.[1] In some cases, cells may be mixed with Matrigel to support initial tumor engraftment.[6]
-
Tumor Growth Monitoring : Tumor volume is measured regularly (e.g., every other day) using calipers. The tumor volume is often calculated using the formula: (Length × Width2) / 2.[7]
Drug Administration and Efficacy Evaluation
-
Group Allocation : Once the tumors reach a predetermined size (e.g., 70-100 mm³), the mice are randomized into control and treatment groups.
-
PROTAC Administration : The PROTAC degrader is administered to the treatment group according to the specified dosing regimen (e.g., intraperitoneally or orally). The control group receives a vehicle solution.
-
Efficacy Assessment : The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the tumor volume in the treated group to the control group. Body weight of the mice is also monitored as an indicator of toxicity.
-
Pharmacodynamic Studies : At the end of the study, tumors may be excised to analyze the in vivo degradation of the target protein (EGFR) via methods like Western blotting or immunohistochemistry.
Visualizing Key Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for evaluating PROTAC efficacy in a xenograft model.
Caption: EGFR Signaling Pathway and PROTAC Mechanism of Action.
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by ligands like EGF and TGF-α, triggers multiple downstream signaling cascades.[8] Key pathways include the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth.[9][10][11] EGFR can also activate other pathways such as PLCγ-PKC and JAK/STAT, contributing to a complex network that governs cellular processes.[9][11] PROTAC EGFR degraders function by binding to both EGFR and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of EGFR by the proteasome, thereby inhibiting all downstream signaling.
Caption: Experimental Workflow for Xenograft Studies.
This diagram outlines the key steps involved in assessing the in vivo efficacy of a PROTAC EGFR degrader using a xenograft model. The process begins with the preparation of cancer cells, followed by their implantation into immunodeficient mice. Once tumors are established, the animals are grouped and treated with the PROTAC. The effectiveness of the treatment is then determined by monitoring tumor growth and conducting downstream analysis of the tumor tissue.
References
- 1. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 3. Discovery of novel potent covalent inhibitor-based EGFR degrader with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. In vivo Xenograft Experiments [bio-protocol.org]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
A Comparative Guide to the Cross-Reactivity of PROTAC EGFR Degrader 2 and Alternative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profiles of the PROTAC EGFR degrader, herein referred to as PROTAC EGFR Degrader 2 (a representative highly selective degrader based on available data for molecules like MS39 and C-4383), and established small-molecule EGFR tyrosine kinase inhibitors (TKIs). The information presented is intended to assist researchers in selecting the most appropriate tools for their studies and to provide a deeper understanding of the on- and off-target effects of these compounds.
Executive Summary
Targeted degradation of the Epidermal Growth Factor Receptor (EGFR) using Proteolysis Targeting Chimeras (PROTACs) represents a promising therapeutic strategy in oncology. Unlike traditional small-molecule inhibitors that block the kinase activity of EGFR, PROTACs mediate the degradation of the entire EGFR protein. This distinction in the mechanism of action suggests potential advantages in overcoming resistance and achieving a more profound and sustained pathway inhibition. A critical aspect of any targeted therapy is its selectivity. This guide summarizes available cross-reactivity data for a representative selective PROTAC EGFR degrader and compares it with several generations of EGFR TKIs. Global proteomic analyses of representative EGFR PROTACs, such as MS39 (compound 6) and C-4383, have demonstrated high selectivity for EGFR, with minimal off-target degradation observed.[1][2] In contrast, many small-molecule EGFR inhibitors exhibit cross-reactivity with other kinases, which can lead to off-target effects.
Comparative Cross-Reactivity Data
The following tables summarize the cross-reactivity data for this compound and a panel of alternative EGFR inhibitors. The data for the small-molecule inhibitors are primarily derived from KINOMEscan™ assays, which measure the binding affinity (Kd) of a compound against a large panel of kinases. A lower Kd value indicates a stronger binding affinity. For this compound, the data is based on proteomics studies that identify degraded proteins upon treatment.
Table 1: Cross-Reactivity Profile of this compound (Representative)
| Target | Method of Analysis | Concentration | Off-Target Proteins Degraded | Reference |
| EGFR | Global Proteomics (Mass Spectrometry) | 100 nM | None significantly degraded | [1] |
Table 2: KINOMEscan™ Selectivity Data for Alternative EGFR Inhibitors (Kd in nM)
| Kinase | Gefitinib[3] | Erlotinib[4] | Lapatinib[5] | Afatinib[6] | Dacomitinib[7] | Osimertinib[8] |
| EGFR | 3.3 | 1 | 10.8 | 0.5 | 6 | <2.5 |
| ERBB2 (HER2) | 1600 | 44 | 9.2 | 14 | 45.7 | 210 |
| ERBB4 (HER4) | 260 | 44 | 367 | 1 | 73.7 | 24 |
| ABL1 | >10000 | >10000 | >10000 | 1800 | - | - |
| LCK | >10000 | >10000 | >10000 | 2500 | - | - |
| SRC | >10000 | >10000 | >10000 | 3300 | - | - |
| YES1 | >10000 | >10000 | >10000 | 2700 | - | - |
| DDR1 | - | - | - | - | <100 | - |
| EPHA6 | - | - | - | - | <100 | - |
| RIPK2 | 26 | 21 | - | - | - | - |
| GAK | 90 | 240 | - | - | - | - |
Data presented as Kd (nM) unless otherwise noted. Lower values indicate stronger binding. Values in bold indicate primary targets or significant off-targets. A dash (-) indicates data not available in the cited sources.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: EGFR signaling and PROTAC-mediated degradation pathway.
Caption: General workflow for proteomics-based off-target analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays used in cross-reactivity studies.
Global Proteomics for Off-Target Identification
This protocol provides a general workflow for identifying off-target protein degradation induced by a PROTAC.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., a cancer cell line expressing the target protein) to approximately 80% confluency.
-
Treat the cells with the PROTAC compound at various concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.
-
-
Protein Digestion:
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
Reduce the disulfide bonds in the proteins with dithiothreitol (DTT) and alkylate the cysteines with iodoacetamide.
-
Digest the proteins into peptides using a protease, typically trypsin, overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Desalt the peptide samples using a C18 solid-phase extraction column.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are separated by reverse-phase chromatography and then ionized and fragmented in the mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the fragmentation data against a human protein database to identify the peptides and corresponding proteins.
-
Quantify the relative abundance of each protein across the different treatment conditions.
-
Identify proteins that show a significant dose-dependent decrease in abundance in the PROTAC-treated samples compared to the vehicle control.
-
KINOMEscan™ Assay
The KINOMEscan™ platform is a competition binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase bound to the solid support is measured.
-
Procedure:
-
Kinases are expressed as fusions with a DNA tag.
-
The kinase-DNA tag fusion is incubated with the immobilized ligand and the test compound at various concentrations.
-
After an incubation period to reach equilibrium, the unbound kinase is washed away.
-
The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR).
-
-
Data Analysis:
-
The results are typically reported as the dissociation constant (Kd), which reflects the binding affinity of the test compound for each kinase. A lower Kd value indicates a higher binding affinity. The data can also be presented as percent of control, where a lower percentage indicates stronger binding of the test compound.
-
Western Blot for Protein Degradation
Western blotting is a widely used technique to detect specific proteins in a sample and can be used to validate the degradation of a target protein.
-
Sample Preparation:
-
Treat cells with the PROTAC or inhibitor at desired concentrations and time points.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-EGFR antibody).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection:
-
Add a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody to produce light.
-
Detect the light signal using a chemiluminescence imaging system. The intensity of the band corresponds to the amount of the target protein. A decrease in band intensity in treated samples compared to the control indicates protein degradation.
-
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. selleckchem.com [selleckchem.com]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of PROTAC EGFR Degrader 2's Efficacy Across Diverse EGFR Mutations
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of PROTAC EGFR degrader 2 and other notable EGFR-targeting PROTACs against various clinically relevant EGFR mutations. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details underlying methodologies, and visualizes critical biological pathways to facilitate an objective assessment of these novel therapeutic agents.
Introduction to PROTAC EGFR Degraders
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in targeted therapy. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate proteins of interest. An EGFR PROTAC consists of a ligand that binds to the Epidermal Growth Factor Receptor (EGFR), a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the EGFR protein by the proteasome. This mechanism offers a distinct advantage over traditional inhibitors by eliminating the entire protein, potentially overcoming resistance mechanisms and leading to a more sustained therapeutic effect.
This compound: An Overview
This compound is a cereblon (CRBN)-based PROTAC designed to induce the degradation of EGFR. Preclinical studies have demonstrated its potential in targeting specific EGFR mutations, particularly the exon 19 deletion, a common mutation in non-small cell lung cancer (NSCLC).
Comparative Efficacy Data
The following tables summarize the degradation potency (DC50) and anti-proliferative activity (IC50) of this compound and other key EGFR PROTACs against various EGFR mutations. It is important to note that the data presented is compiled from different studies, and direct comparisons should be made with consideration of the varied experimental conditions.
| PROTAC Name | EGFR Mutation | Cell Line | DC50 (nM) | IC50 (nM) | E3 Ligase Recruited | Reference |
| This compound | Exon 19 Deletion | HCC827 | 45.2 | 180 | CRBN | [1] |
| PROTAC 10 | Exon 19 Deletion | HCC827 | 34.8 | 220 | VHL | [1] |
| Compound 14 | Exon 19 Deletion | HCC827 | 0.261 | 4.91 (96h) | CRBN | [2] |
| Compound 14 | L858R | Ba/F3 | 20.57 | Not Reported | CRBN | [2] |
| MS39 | Exon 19 Deletion | HCC-827 | 5.0 | Not Reported | VHL | [3] |
| MS39 | L858R | H3255 | 3.3 | Not Reported | VHL | [3] |
| SIAIS125 | Exon 19 Deletion | PC9 | 100 | 2.6 | CRBN | [2] |
| SIAIS125 | L858R/T790M | H1975 | 30-50 | Not Reported | CRBN | [4] |
| CP17 | Exon 19 Deletion | HCC827 | 0.49 | 1.6 | VHL | [2] |
| CP17 | L858R/T790M | Not Reported | Not Reported | Not Reported | VHL | [2] |
| PROTAC 8 | L858R/T790M | H1975 | 5.9 | Not Reported | VHL | [5] |
| PROTAC 28 | Exon 19 Deletion | HCC827 | 0.51 | 0.83 | Not Specified | [5] |
| PROTAC 28 | L858R/T790M | H1975 | 126.2 | 203.01 | Not Specified | [5] |
| HJM-561 | Del19/T790M/C797S | Ba/F3 | 9.2 | 15.6 | CRBN | [3][5] |
| HJM-561 | L858R/T790M/C797S | Ba/F3 | 5.8 | 17.0 | CRBN | [3][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information gathered from the referenced studies.
Cell Culture
Human non-small cell lung cancer cell lines, such as HCC827 (harboring an EGFR exon 19 deletion), H3255 (EGFR L858R), and H1975 (EGFR L858R/T790M), and Ba/F3 pro-B cells engineered to express various EGFR mutations were used. Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for EGFR Degradation
-
Cell Treatment: Cells were seeded in 6-well plates and allowed to adhere overnight. The following day, cells were treated with varying concentrations of the specified PROTAC for the indicated times (e.g., 24, 48, or 72 hours).
-
Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with a primary antibody against EGFR (and a loading control like β-actin or GAPDH) overnight at 4°C. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. Densitometry analysis was performed to quantify the extent of protein degradation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells were treated with a serial dilution of the PROTACs for a specified duration (e.g., 72 or 96 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plate was incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using appropriate software.
Visualizing the Mechanisms
To better understand the biological processes involved, the following diagrams illustrate the EGFR signaling pathway and the general mechanism of action for PROTACs.
Caption: Simplified EGFR Signaling Pathway.
Caption: General Mechanism of PROTAC-mediated Protein Degradation.
Conclusion
This compound demonstrates notable efficacy in degrading EGFR with an exon 19 deletion. However, its comparative performance against other mutations, such as L858R and T790M, is not as extensively characterized as some other recently developed PROTACs. The data compiled in this guide highlight the rapid advancements in the field, with newer compounds exhibiting potent, sub-nanomolar degradation activity against a broader range of single and compound EGFR mutations. The choice of the E3 ligase recruiter (CRBN vs. VHL) also appears to influence the degradation profile and cellular activity. This comparative guide serves as a valuable resource for researchers in the selection and further development of next-generation EGFR-targeted therapies.
References
- 1. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 2. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Effective degradation of EGFRL858R+T790M mutant proteins by CRBN-based PROTACs through both proteosome and autophagy/lysosome degradation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Paves the Way for In-Depth Analysis of PROTAC EGFR Degrader 2 Target Engagement
For Immediate Release
A comprehensive comparison of analytical methodologies reveals mass spectrometry as a powerful tool for elucidating the target engagement and degradation efficiency of PROTAC EGFR degrader 2. This guide provides researchers, scientists, and drug development professionals with a comparative overview of mass spectrometry-based approaches and alternative assays, supported by experimental data and detailed protocols, to facilitate informed decisions in advancing PROTAC-based therapeutics.
This compound has demonstrated potent antiproliferative activity with an IC50 of 4.0 nM and robust EGFR degradation with a DC50 of 36.51 nM.[1][2] Understanding the precise molecular interactions and downstream consequences of this degrader is paramount for its development. Mass spectrometry, alongside other techniques, offers a window into these complex biological events.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and other EGFR PROTACs, highlighting the utility of different analytical methods in their characterization.
| Parameter | Value | Method | Target Protein | Cell Line | Reference |
| This compound | |||||
| IC50 | 4.0 nM | Cell Viability Assay | EGFR | Not Specified | [1][2] |
| DC50 | 36.51 nM | Not Specified | EGFR | Not Specified | [1][2] |
| Gefitinib-based VHL-recruiting EGFR degrader (Compound 6) | |||||
| DC50 | 5.0 nM | Western Blot | Mutant EGFR | HCC-827 | [3] |
| DC50 | 3.3 nM | Western Blot | Mutant EGFR | H3255 | [3] |
| EGFR Degradation | >95% at 50 nM | Western Blot | Mutant EGFR | HCC-827, H3255 | [3] |
| EGFR Abundance Change | ~2-fold decrease | LC-MS (Label-Free Quantitation) | EGFR | HCC-827 | [3] |
| Gefitinib-based CRBN-recruiting EGFR degrader (Compound 10) | |||||
| DC50 | 11 nM | Western Blot | Mutant EGFR | HCC-827 | [3] |
| DC50 | 25 nM | Western Blot | Mutant EGFR | H3255 | [3] |
| EGFR Degradation | >95% at 50 nM | Western Blot | Mutant EGFR | HCC-827, H3255 | [3] |
| EGFR Abundance Change | ~2-fold decrease | LC-MS (Label-Free Quantitation) | EGFR | HCC-827 | [3] |
| CRBN-based PROTAC (Compound 14) | |||||
| DC50 | 0.26 nM | Not Specified | EGFRDel19 | Not Specified | [1] |
| VHL-based PROTAC (Compound 10) | |||||
| DC50 | 34.8 nM | Not Specified | EGFRDel19 | Not Specified | [1] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and analytical processes, the following diagrams are provided.
References
- 1. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 3. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for PROTAC EGFR Degrader 2
For Immediate Implementation by Laboratory Personnel
Proper disposal of potent, biologically active compounds like PROTAC EGFR degrader 2 is a critical component of laboratory safety and environmental responsibility. As a novel therapeutic modality designed to hijack the cell's natural disposal system, this compound requires stringent handling and disposal protocols to mitigate risks of unintended exposure and environmental contamination. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of researchers and compliance with safety standards.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate PPE to prevent dermal, ocular, and respiratory exposure.
-
Gloves: Wear two pairs of nitrile gloves, with the outer pair covering the cuff of the lab coat.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A dedicated, disposable, or professionally laundered lab coat is required.
-
Respiratory Protection: When handling the solid compound or creating solutions outside of a certified chemical fume hood, a fit-tested N95 respirator or higher is recommended.
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound in various forms, including pure compound, solutions, and contaminated labware.
Step 1: Segregation of Waste
All waste contaminated with this compound must be segregated at the point of generation. Do not mix this waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Preparing Solid Waste
-
Unused Compound: The original container with the unused solid compound should be securely sealed.
-
Contaminated Labware: All disposable items that have come into contact with the compound (e.g., pipette tips, microfuge tubes, gloves, bench paper) must be collected in a designated, puncture-proof container lined with a heavy-duty plastic bag.
Step 3: Preparing Liquid Waste
-
Aqueous and Organic Solutions: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant waste container.
-
Compatibility: Ensure the waste container material is compatible with the solvents used.
-
Avoid Mixing: Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvents should be collected separately.[1]
Step 4: Labeling Hazardous Waste
Properly label all waste containers immediately upon starting waste collection. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all contents, including solvents and their approximate concentrations.
-
The relevant hazard pictograms (e.g., toxic).
-
The date the waste was first added to the container.
-
The name and contact information of the generating laboratory.
Step 5: Storage of Waste in the Laboratory
Store all this compound waste in a designated Satellite Accumulation Area within the laboratory. This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from drains and sources of ignition.
-
In secondary containment to catch any potential leaks.
Step 6: Arranging for Disposal
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this waste down the drain or in the regular trash. Due to its potent biological activity, high-temperature incineration is the recommended disposal method for cytotoxic and cytostatic compounds.[2][3][4]
III. Quantitative Data Summary
The following table summarizes key quantitative parameters for hazardous waste management, based on general laboratory safety guidelines. Always confirm these with your local and institutional regulations.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume | 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | [5] |
| Maximum Storage Time | Up to 12 months, provided accumulation limits are not exceeded | [6] |
| Rinsate Collection for Highly Toxic Chemicals | The first three rinses of an empty container must be collected as hazardous waste | [7] |
IV. Experimental Protocol: Decontamination of Glassware
For reusable glassware contaminated with this compound:
-
Initial Rinse: Rinse the glassware three times with a suitable solvent (e.g., the solvent used to dissolve the compound). Collect all rinsate as hazardous liquid waste.
-
Soaking: Immerse the rinsed glassware in a base bath (e.g., saturated potassium hydroxide in isopropanol) or a suitable decontamination solution for at least 24 hours.
-
Final Wash: After soaking, remove the glassware, rinse thoroughly with deionized water, and then wash with a standard laboratory detergent.
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This document provides general guidance. Researchers must adhere to all local, state, and federal regulations, as well as their institution's specific policies for hazardous waste management. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
References
- 1. mcneese.edu [mcneese.edu]
- 2. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 3. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 4. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling PROTAC EGFR Degrader 2
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper handling of novel compounds is paramount. This guide provides essential safety and logistical information for the operational use and disposal of PROTAC EGFR degrader 2, a potent molecule designed for targeted protein degradation.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial due to its potential biological activity. The following PPE is recommended as a minimum standard for laboratory personnel:
-
Lab Coat: A buttoned, knee-length lab coat should be worn to protect against splashes and contamination of personal clothing.
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are mandatory to protect the eyes from accidental splashes of the compound in solution.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Given the potent nature of PROTACs, double-gloving is recommended, especially when handling concentrated stock solutions. Gloves should be changed regularly and immediately if contaminated.
-
Respiratory Protection: While not always necessary when handling small quantities in a well-ventilated area, a fit-tested N95 respirator or higher should be considered if there is a risk of aerosolization or if working with the powder form outside of a certified chemical fume hood.
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Storage: According to supplier datasheets, this compound should be stored under specific conditions to ensure its stability.[1][2]
| Storage Condition | Duration |
| Powder at -20°C | Up to 2 years |
| In DMSO at -80°C | Up to 6 months |
| In DMSO at -20°C | Up to 1 month |
Store the compound protected from light.[1]
Handling:
-
Preparation of Stock Solutions: All handling of the powdered form of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. Use appropriate tools and techniques to avoid generating dust. When preparing stock solutions, add the solvent to the vial containing the powder slowly to avoid splashing.
-
Use in Experiments: When diluting stock solutions and performing experiments, work in a well-ventilated area, such as a cell culture hood or on a benchtop with local exhaust ventilation.
-
Spill Management: In the event of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. The area should then be decontaminated. For larger spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan
The disposal of this compound and associated waste must be carried out in accordance with local, state, and federal regulations for chemical waste.
-
Solid Waste: Vials containing residual powder, contaminated gloves, and other solid materials should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled hazardous waste container. Do not pour this waste down the drain.
-
Decontamination: All glassware and equipment that have come into contact with the compound should be decontaminated. This can typically be achieved by rinsing with a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough wash with soap and water. The solvent rinsate should be collected as hazardous waste.
Quantitative Data
The following table summarizes the in vitro potency of this compound from supplier datasheets.
| Parameter | Value | Cell Line | Reference |
| IC50 (Antiproliferative Activity) | 4.0 nM | Not specified | [1][2] |
| DC50 (EGFR Degradation Activity) | 36.51 nM | Not specified | [1][2] |
Experimental Protocol: In Vitro EGFR Degradation Assay
This protocol provides a general workflow for assessing the degradation of EGFR in a cell-based assay using this compound.
1. Cell Culture and Seeding:
- Culture a relevant cancer cell line known to express EGFR (e.g., HCC827 for mutant EGFR or A549 for wild-type EGFR).
- Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
2. Compound Preparation:
- Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
- On the day of the experiment, prepare serial dilutions of the degrader in cell culture medium to achieve the desired final concentrations. It is crucial to also prepare a vehicle control (DMSO) at the same final concentration as the highest degrader concentration.
3. Cell Treatment:
- Remove the culture medium from the seeded cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
- Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) to assess the kinetics of degradation.
4. Cell Lysis:
- After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells directly in the wells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
5. Protein Quantification:
- Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
6. Western Blot Analysis:
- Normalize the protein concentrations of all samples.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and then incubate it with a primary antibody specific for EGFR.
- Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
- Incubate with an appropriate secondary antibody and visualize the protein bands using a chemiluminescence detection system.
7. Data Analysis:
- Quantify the band intensities for EGFR and the loading control using densitometry software.
- Normalize the EGFR band intensity to the corresponding loading control band intensity.
- Calculate the percentage of EGFR degradation for each treatment condition relative to the vehicle control.
- The DC50 value (the concentration at which 50% of the target protein is degraded) can be determined by plotting the percentage of degradation against the logarithm of the degrader concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its evaluation.
Caption: Mechanism of EGFR degradation by this compound.
Caption: Experimental workflow for in vitro EGFR degradation assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
